AZD7545
Description
an anilide tertiary carbinol; a pyruvate dehydrogenase kinase 2 inhibito
Properties
IUPAC Name |
4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZLJHKVNTQGZ-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025839 | |
| Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252017-04-2 | |
| Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Metabolic Switch: A Technical Guide to the Mechanism of Action of AZD7545 in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD7545 is a potent and selective small-molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), with notable activity against PDHK1 and PDHK2 isoforms.[1][2] In the landscape of metabolic diseases, particularly type 2 diabetes, the regulation of glucose metabolism is paramount. This compound intervenes at a critical control point, the Pyruvate Dehydrogenase Complex (PDC), to enhance glucose oxidation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. By preventing the phosphorylation and subsequent inactivation of the PDC, this compound effectively acts as a metabolic switch, promoting the flux of pyruvate into the mitochondria for oxidative metabolism.[3][4] This document serves as a comprehensive resource for understanding the therapeutic potential of targeting PDHK with this compound in metabolic disorders.
Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase
The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase (PDHK).[1] PDHKs are a family of four isoenzymes (PDHK1-4) that function as key negative regulators of the Pyruvate Dehydrogenase Complex (PDC). The PDC is a mitochondrial multi-enzyme complex that plays a crucial gatekeeping role in glucose metabolism by catalyzing the irreversible conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][3]
PDHKs exert their regulatory effect by phosphorylating specific serine residues on the E1α subunit of the PDC, leading to its inactivation.[1][5] this compound is a non-ATP competitive inhibitor that binds to the lipoyl-binding pocket of PDHK.[1][6] This binding disrupts the interaction between PDHK and the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[1][7] By preventing this interaction, this compound inhibits the kinase activity of PDHK, leading to a decrease in PDC phosphorylation and a subsequent increase in its active, dephosphorylated state.[3] This enhancement of PDC activity promotes the oxidation of glucose.[1][4]
dot
Caption: this compound inhibits PDHK1 and PDHK2, preventing PDC phosphorylation and promoting the conversion of pyruvate to acetyl-CoA.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory and Activator Activity of this compound
| Target Isoform | Parameter | Value (nM) | Reference(s) |
| PDHK1 | IC₅₀ | 36.8 | [2][7] |
| PDHK2 | IC₅₀ | 6.4 | [2][7] |
| PDHK3 | IC₅₀ | 600 | [8] |
| PDHK4 | Activity | Stimulates (>10 nM) | [7] |
| PDHK2 | EC₅₀ (PDH Activity) | 5.2 | [4][7] |
Table 2: Cellular Activity of this compound in Primary Rat Hepatocytes
| Parameter | Value (nM) | Reference(s) |
| EC₅₀ (Pyruvate Oxidation) | 105 | [4][7] |
Table 3: In Vivo Effects of this compound on PDC Activity in Wistar Rats
| Tissue | Dose (mg/kg) | % Active PDC (Control) | % Active PDC (Treated) | Reference(s) |
| Liver | 30 | 24.7% | 70.3% | [4] |
| Skeletal Muscle | 30 | 21.1% | 53.3% | [4] |
Table 4: Effects of this compound on Glucose and Lactate Metabolism in Obese Zucker Rats
| Parameter | Treatment | Control | This compound (10 mg/kg, 7 days) | Reference(s) |
| Postprandial Blood Glucose | - | Elevated (8.7 mM) | Elevation eliminated | [4] |
| 24-h Glucose Profile | - | - | Markedly improved | [4] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PDHK Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against specific PDHK isoforms.
Materials:
-
Recombinant human PDHK isoforms (e.g., PDHK1, PDHK2)
-
E1 component of the PDC (substrate)
-
[γ-³³P]ATP
-
This compound
-
Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM DTT)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
96-well phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the assay buffer, a specific concentration of the recombinant PDHK isoform, and the E1 substrate.
-
Inhibitor Addition: this compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubation: The plate is pre-incubated for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the E1 substrate.[9]
-
Termination: The reaction is stopped by the addition of the Stop Solution.[9]
-
Detection: The reaction mixture is transferred to a phosphocellulose filter plate, which captures the radiolabeled, phosphorylated E1 substrate. The plate is washed to remove unincorporated [γ-³³P]ATP.
-
Quantification: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal curve using appropriate software.
Hepatocyte Pyruvate Oxidation Assay
Objective: To assess the effect of this compound on pyruvate metabolism in a cellular context by measuring the rate of ¹⁴CO₂ production from [1-¹⁴C]pyruvate.[3]
Materials:
-
Primary hepatocytes (e.g., isolated from Wistar rats by collagenase perfusion)
-
Collagen-coated 96-well plates
-
Krebs-Henseleit buffer
-
[1-¹⁴C]pyruvate
-
This compound
-
CO₂ trapping agent (e.g., filter paper soaked in a suitable base)
-
Scintillation counter
Procedure:
-
Cell Seeding: Isolated primary hepatocytes are seeded onto collagen-coated 96-well plates and allowed to attach.
-
Treatment: The cells are pre-incubated with Krebs-Henseleit buffer containing various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).[9]
-
Metabolic Labeling: The assay is initiated by adding Krebs-Henseleit buffer containing [1-¹⁴C]pyruvate to the wells.[9]
-
CO₂ Trapping: The plate is sealed with a filter plate containing the CO₂ trapping agent to capture the ¹⁴CO₂ produced from the oxidation of [1-¹⁴C]pyruvate.
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 60 minutes).[9]
-
Termination and Detection: The reaction is terminated, and the filter plate with the trapped ¹⁴CO₂ is removed.
-
Quantification: The radioactivity on the filter paper is measured using a scintillation counter.
-
Data Analysis: The rate of pyruvate oxidation is determined from the amount of ¹⁴CO₂ produced. The EC₅₀ value, representing the concentration of this compound that elicits 50% of the maximal stimulation of pyruvate oxidation, is calculated from the dose-response curve.
In Vivo Measurement of PDC Activation
Objective: To evaluate the in vivo efficacy of this compound on PDC activity in tissues of animal models.
Materials:
-
Animal models (e.g., Wistar rats, obese Zucker rats)
-
This compound formulation for administration (e.g., oral gavage)
-
Tissue homogenization buffer
-
PDH activity assay kit
-
PDH phosphatase
Procedure:
-
Animal Dosing: this compound is administered to the animals at the desired dose and for the specified duration.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., liver, skeletal muscle) are rapidly excised and snap-frozen in liquid nitrogen or used immediately.
-
Tissue Homogenization: The tissue is homogenized in an ice-cold homogenization buffer to prepare a tissue extract.
-
PDC Activity Measurement: The activity of the PDC in the tissue extract is measured using a commercially available kit. The assay typically measures the rate of NADH production in the presence of pyruvate and cofactors.
-
Determination of Active PDC: To determine the proportion of the active (dephosphorylated) form of PDC, the assay is performed in the presence and absence of a PDH phosphatase. The phosphatase dephosphorylates and maximally activates all PDC in the sample, providing a measure of the total PDC activity. The activity measured without the phosphatase represents the active PDC.
-
Data Analysis: The percentage of active PDC is calculated as the ratio of the activity without phosphatase to the activity with phosphatase. The results from the this compound-treated group are compared to the vehicle-treated control group.
Visualizing Workflows and Pathways
Caption: An experimental workflow for determining the in vivo effects of this compound on PDC activity and glucose metabolism.
Conclusion
This compound represents a targeted therapeutic strategy for metabolic diseases by directly addressing the dysregulation of glucose oxidation. Its mechanism of action as a potent inhibitor of PDHK1 and PDHK2, leading to the activation of the Pyruvate Dehydrogenase Complex, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic benefits of PDHK inhibition in conditions such as type 2 diabetes. The selective nature of this compound and its demonstrated efficacy in preclinical models underscore the potential of this approach to restore metabolic flexibility and improve glycemic control.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
AZD7545: A Selective Pyruvate Dehydrogenase Kinase 1/2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD7545 is a potent and selective small-molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), with notable selectivity for the PDHK1 and PDHK2 isoforms.[1][2][3][4] Initially investigated for its therapeutic potential in type 2 diabetes, this compound modulates a critical juncture in cellular metabolism, making it a valuable tool for research in metabolic diseases and oncology.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a visualization of the relevant signaling pathways.
The Pyruvate Dehydrogenase Complex (PDC) is a mitochondrial multi-enzyme complex that plays a crucial role in cellular energy homeostasis by catalyzing the irreversible conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][5] The activity of the PDC is tightly regulated by reversible phosphorylation. Pyruvate Dehydrogenase Kinases (PDHKs) phosphorylate and inactivate the E1α subunit of the PDC, thus downregulating its activity.[1][5] By inhibiting PDHK, this compound prevents the inactivation of the PDC, leading to its activation and a subsequent increase in glucose oxidation.[1][7]
Mechanism of Action
This compound functions as a non-ATP competitive inhibitor.[1] Structural studies have revealed that this compound binds to the lipoyl-binding pocket of PDHK.[1][6] This binding disrupts the interaction between PDHK and the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the Pyruvate Dehydrogenase Complex.[1][2] This disruption prevents the PDHK-mediated phosphorylation and inactivation of the PDC. Consequently, a higher proportion of the PDC remains in its active, dephosphorylated state, which enhances the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[5]
Quantitative Pharmacological Data
The inhibitory and activating effects of this compound have been quantified across various in vitro and in vivo systems. The following tables summarize the key pharmacological data.
Table 1: In Vitro Inhibitory Activity of this compound against PDHK Isoforms
| Target Isoform | IC50 (nM) | Reference(s) |
| PDHK1 | 36.8 | [1][2][3] |
| PDHK2 | 6.4 | [1][2][3] |
| PDHK3 | 600 | [1][8] |
| PDHK4 | Stimulatory at >10 nM | [1][2] |
Table 2: Cellular and In Vivo Activity of this compound
| Experimental System | Parameter | Value/Effect | Reference(s) |
| Recombinant human PDHK2 | EC50 (PDH activity) | 5.2 nM | [1][2][7] |
| Primary rat hepatocytes | EC50 (pyruvate oxidation) | 105 nM | [1][2][7] |
| Wistar rats (liver) | Increase in active PDH (30 mg/kg) | From 24.7% to 70.3% | [5][7] |
| Wistar rats (skeletal muscle) | Increase in active PDH (30 mg/kg) | From 21.1% to 53.3% | [5][7] |
| Obese Zucker rats (muscle) | Elevation of PDH activity (10 mg/kg) | Significant | [5][7] |
| Obese Zucker rats | Postprandial blood glucose | Elimination of elevation | [2][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its evaluation, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. The following sections outline the general protocols used in the characterization of this compound.
In Vitro PDHK Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different PDHK isoforms.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDHK isoforms (PDHK1, PDHK2, PDHK3, PDHK4) and the E1 component of the PDC are expressed and purified.[5]
-
Reaction Mixture: The assay is performed in a buffer containing ATP, the E1 substrate, and the respective PDHK isoform.[5]
-
Inhibitor Addition: this compound is added at varying concentrations.[5]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for the phosphorylation of the E1 subunit.[5][8]
-
Detection: The extent of E1 phosphorylation is quantified. This is often achieved using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) followed by autoradiography, or by using specific antibodies that recognize the phosphorylated form of E1.[5][8][9]
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.[5]
Hepatocyte Pyruvate Oxidation Assay
Objective: To evaluate the effect of this compound on pyruvate metabolism in a cellular context.
General Protocol:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rats (e.g., Wistar) by collagenase perfusion of the liver.[5]
-
Cell Culture: Hepatocytes are plated and cultured in a suitable medium.[5]
-
Treatment: Cells are treated with varying concentrations of this compound.[5]
-
Metabolic Labeling: [1-¹⁴C]-pyruvate is added to the medium.[5]
-
CO2 Trapping: The rate of pyruvate oxidation is determined by measuring the amount of ¹⁴CO₂ produced and trapped in a suitable scintillant.[5]
In Vivo PDH Activity Assay
Objective: To assess the in vivo efficacy of this compound on PDH activity and glucose metabolism.
General Protocol:
-
Animal Models: Wistar rats or obese Zucker rats are commonly used.[5]
-
Drug Administration: this compound is administered, typically via oral gavage.[5]
-
Tissue Collection: At specified time points after administration, tissues such as the liver and skeletal muscle are collected.[5]
-
PDH Activity Assay: Tissue extracts are prepared, and the activity of the PDC is measured. The proportion of the active (dephosphorylated) form of PDC is determined by comparing the activity with and without treatment with a PDH phosphatase.[5]
Conclusion
This compound is a well-characterized, selective inhibitor of PDHK1 and PDHK2 that serves as a powerful research tool for investigating the role of the Pyruvate Dehydrogenase Complex in cellular metabolism. Its ability to activate the PDC provides a specific mechanism to modulate the balance between glycolysis and mitochondrial respiration. The quantitative data, signaling pathway information, and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to understand and therapeutically target metabolic pathways in various disease states.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Role of AZD7545 in Cellular Respiration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7545 is a potent and selective small-molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), a critical regulator of cellular metabolism. By inhibiting PDK, this compound activates the Pyruvate Dehydrogenase Complex (PDC), shunting pyruvate from glycolysis into the mitochondria for oxidation. This guide provides a comprehensive technical overview of the mechanism of action of this compound and its subsequent impact on cellular respiration, including the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation. We present a compilation of quantitative data from various studies, detail key experimental protocols for investigating its effects, and provide visual representations of the associated signaling pathways and experimental workflows.
Introduction
Cellular respiration is a fundamental metabolic process that converts biochemical energy from nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The Pyruvate Dehydrogenase Complex (PDC) serves as a crucial gatekeeper, linking glycolysis to the mitochondrial TCA cycle and subsequent oxidative phosphorylation. The activity of the PDC is tightly regulated by a family of four Pyruvate Dehydrogenase Kinase (PDK) isoforms (PDK1-4), which inactivate the complex through phosphorylation.
This compound is a selective inhibitor of PDK1 and PDK2, thereby preventing the inactivation of the PDC.[1] This leads to an increased conversion of pyruvate to acetyl-CoA, fueling the TCA cycle and boosting mitochondrial respiration.[1] Initially explored for the treatment of type 2 diabetes, the ability of this compound to modulate cellular metabolism has generated significant interest in its potential therapeutic applications in other diseases, including cancer.
Mechanism of Action
This compound functions as a non-ATP-competitive inhibitor of PDK1 and PDK2.[2] It binds to the lipoyl-binding pocket of the N-terminal domain of these PDK isoforms.[2] This binding event disrupts the interaction between the kinase and the inner lipoyl-bearing domain of the E2 component of the PDC, preventing the phosphorylation and inactivation of the E1α subunit of the complex.[2] The resulting sustained activation of the PDC enhances the flux of pyruvate into the mitochondria.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory and Activating Potency of this compound
| Target/Process | Parameter | Value | Species | Experimental System | Reference |
| PDHK1 | IC₅₀ | 36.8 nM | Human | Recombinant Enzyme | [3] |
| PDHK2 | IC₅₀ | 6.4 nM | Human | Recombinant Enzyme | [3] |
| PDHK3 | IC₅₀ | 600 nM | Human | Recombinant Enzyme | [4] |
| PDHK4 | Activity | Stimulatory at >10 nM | Human | Recombinant Enzyme | [1] |
| PDH Activity (in presence of PDHK2) | EC₅₀ | 5.2 nM | Human | Recombinant Complex | [3] |
| Pyruvate Oxidation | EC₅₀ | 105 nM | Rat | Primary Hepatocytes | [3] |
Table 2: In Vivo Effects of this compound on PDH Activity
| Species | Tissue | Dose | Effect on Active PDH | Reference |
| Wistar Rat | Liver | 30 mg/kg | Increase from 24.7% to 70.3% | [3] |
| Wistar Rat | Skeletal Muscle | 30 mg/kg | Increase from 21.1% to 53.3% | [3] |
| Obese Zucker (fa/fa) Rat | Muscle | 10 mg/kg | Significantly elevated | [3] |
Table 3: Effects of this compound on Cellular Respiration Parameters
| Cell Line | Treatment | Parameter | Observation | Reference |
| HeLa, 143B, H1299 | 0.5 µM this compound | Oxygen Consumption Rate (OCR) | Increased in some, but not all, cell lines | [5] |
| HeLa, 143B, H1299 | 0.25 µM this compound | Lactate Excretion per Glucose Consumed | Decreased in all tested cell lines | [5] |
| 143B, H1299 | 5 µM this compound | NAD+/NADH Ratio | Decreased | [5] |
| HeLa, 143B, H1299 | This compound | Intracellular Citrate | Decreased | [5] |
| HeLa, 143B, H1299 | This compound | Intracellular Aspartate | Decreased | [5] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in enhancing mitochondrial respiration.
Experimental Workflow for Investigating this compound Effects
Caption: A typical workflow for characterizing the effects of this compound.
Experimental Protocols
In Vitro PDK Inhibition Assay (Radiometric)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDK isoforms.
-
Principle: This assay measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into the E1 subunit of the PDC, catalyzed by a specific PDK isoform.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human PDK isoform (e.g., PDK1 or PDK2), the purified E1 component of the PDC (substrate), and other necessary co-factors.
-
Inhibitor Addition: Add serial dilutions of this compound (or vehicle control) to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and separate the proteins by SDS-PAGE.
-
Quantification: Visualize the phosphorylated E1 subunit by autoradiography and quantify the band intensity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]
-
Cellular Pyruvate Oxidation Assay
-
Objective: To measure the effect of this compound on the rate of pyruvate oxidation in intact cells.
-
Principle: This assay quantifies the production of radiolabeled carbon dioxide (¹⁴CO₂) from [1-¹⁴C]pyruvate.
-
Methodology:
-
Cell Culture: Plate primary hepatocytes or other relevant cell types in appropriate culture plates.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Metabolic Labeling: Add [1-¹⁴C]pyruvate to the culture medium.
-
CO₂ Trapping: Seal the wells and incubate to allow for the production and trapping of ¹⁴CO₂ in a suitable trapping agent (e.g., a filter paper soaked in a scintillant).
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Data Analysis: Normalize the ¹⁴CO₂ production to the total protein content in each well. Calculate the fold-change in pyruvate oxidation relative to the vehicle control and determine the EC₅₀ value from the dose-response curve.[1]
-
Oxygen Consumption Rate (OCR) Measurement
-
Objective: To assess the impact of this compound on mitochondrial respiration in live cells.
-
Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in real-time, providing a direct readout of mitochondrial respiratory activity.
-
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with this compound for a predetermined period.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate the plate in a CO₂-free incubator.
-
Seahorse XF Analysis: Place the cell culture plate into the Seahorse XF Analyzer and perform a baseline OCR measurement.
-
Mitochondrial Stress Test (Optional): Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on mitochondrial respiration.[5]
-
Conclusion
This compound is a powerful research tool for elucidating the intricate regulation of cellular respiration. Its selective inhibition of PDK1 and PDK2 provides a specific means to activate the Pyruvate Dehydrogenase Complex, thereby redirecting glucose metabolism from glycolysis towards mitochondrial oxidation. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate the role of this compound in cellular metabolism and to explore its therapeutic potential in various disease contexts. Further investigation into its long-term effects on the TCA cycle and ATP homeostasis will be crucial for a complete understanding of its metabolic impact.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased demand for NAD+ relative to ATP drives aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
AZD7545: A Technical Whitepaper on its Discovery and Development for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7545 is a potent and selective, small-molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) that was investigated for its therapeutic potential in metabolic diseases, particularly type 2 diabetes.[1] The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase (PDHK), a key regulatory enzyme in cellular metabolism.[1][2] By inhibiting PDHK, this compound activates the Pyruvate Dehydrogenase Complex (PDC), which plays a crucial role in linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, with a focus on its relevance to type 2 diabetes research.
Discovery and Development
This compound was developed by AstraZeneca as a potential oral treatment for type 2 diabetes.[3] The rationale behind its development was to increase glucose disposal and reduce glucose production by activating the PDC in key metabolic tissues like the liver and skeletal muscle.[4][5] The discovery process involved the synthesis and screening of a series of compounds to identify potent and selective PDHK inhibitors.[6] While showing promise in preclinical studies, the clinical development of this compound was discontinued (B1498344) for reasons that have not been publicly disclosed.[7]
Mechanism of Action
The Pyruvate Dehydrogenase Complex (PDC) is a mitochondrial multi-enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA.[1][6] The activity of the PDC is tightly regulated by reversible phosphorylation. PDHKs phosphorylate and inactivate the E1α subunit of the PDC.[1][2] this compound is a non-ATP competitive inhibitor that binds to the lipoyl-binding pocket of PDHK, specifically inhibiting the PDHK1 and PDHK2 isoforms.[1][6] This binding disrupts the interaction between PDHK and the E2 component of the PDC, preventing the phosphorylation and inactivation of the complex.[1][8] The resulting activation of PDC leads to increased glucose oxidation.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Pyruvate Dehydrogenase Complex.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory and Activator Activity of this compound
| Parameter | Value | Species/System | Reference |
| PDHK1 IC₅₀ | 36.8 nM | Recombinant Human | [6][8][9] |
| PDHK2 IC₅₀ | 6.4 nM | Recombinant Human | [6][8][9] |
| PDHK4 Activity | No inhibition (>10 nM) | Recombinant Human | [8] |
| PDH Activity EC₅₀ | 5.2 nM | In the presence of PDHK2 | [8][9] |
| Pyruvate Oxidation EC₅₀ | 105 nM | Rat Hepatocytes | [4][8][9] |
Table 2: In Vivo Effects of this compound on PDH Activity and Blood Glucose
| Treatment Group | Dose and Duration | Tissue | Change in Active PDH | Change in Blood Glucose | Reference |
| Wistar Rats | 30 mg/kg (single dose) | Liver | 24.7% to 70.3% | Not reported | [4][5] |
| Wistar Rats | 30 mg/kg (single dose) | Skeletal Muscle | 21.1% to 53.3% | Not reported | [4][5] |
| Obese Zucker (fa/fa) Rats | 10 mg/kg (single dose) | Muscle | Significantly elevated | Not reported | [4][5] |
| Obese Zucker (fa/fa) Rats | 10 mg/kg (twice daily for 7 days) | - | Not reported | Eliminated postprandial elevation | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the general protocols used in the characterization of this compound.
In Vitro PDHK Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound against different PDHK isoforms.
General Protocol:
-
Reaction Mixture: The assay is typically performed in a buffer containing ATP, the E1 subunit of PDC (as the substrate), and the respective recombinant PDHK isoform (PDHK1, PDHK2, or PDHK4).[2]
-
Inhibitor Addition: this compound is added at varying concentrations.[2]
-
Kinase Reaction: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP) and incubated to allow for the phosphorylation of the E1 subunit.[2]
-
Detection: The extent of E1 phosphorylation is quantified. This is often achieved by separating the reaction products via SDS-PAGE, followed by autoradiography to detect the incorporated radiolabel.[2]
Cellular Pyruvate Oxidation Assay
Objective: To assess the effect of this compound on pyruvate metabolism in a cellular context.
General Protocol:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rats (e.g., Wistar) by collagenase perfusion of the liver.[2]
-
Cell Culture: Hepatocytes are plated and cultured in a suitable medium.[2]
-
Treatment: Cells are treated with varying concentrations of this compound.[2]
-
Metabolic Labeling: [1-¹⁴C]-pyruvate is added to the medium.[2]
-
CO₂ Trapping: The rate of pyruvate oxidation is determined by measuring the amount of ¹⁴CO₂ produced and trapped in a suitable scintillant.[2]
In Vivo PDH Activity Assay
Objective: To evaluate the in vivo efficacy of this compound on PDH activity.
General Protocol:
-
Animal Models: Wistar rats or obese Zucker rats are commonly used.[2]
-
Drug Administration: this compound is administered, typically via oral gavage.[2]
-
Tissue Collection: At specified time points after administration, tissues such as the liver and skeletal muscle are collected.[2]
-
PDH Activity Assay: Tissue extracts are prepared, and the activity of the PDC is measured. The proportion of the active (dephosphorylated) form of PDC is determined by comparing the activity with and without treatment with a PDH phosphatase.[2]
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PDHK1 and PDHK2. Its mechanism of action, involving the activation of the Pyruvate Dehydrogenase Complex, leads to increased glucose oxidation. Preclinical studies in rodent models of type 2 diabetes demonstrated its efficacy in improving glycemic control. Although its clinical development was halted, this compound remains a valuable research tool for scientists and drug development professionals investigating the role of pyruvate metabolism in various diseases, including metabolic disorders and cancer. The quantitative data and experimental protocols provided in this whitepaper offer a solid foundation for further research in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of AZD7545
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7545 is a potent and selective, non-ATP-competitive inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDHK), with notable activity against the PDHK1 and PDHK2 isoforms.[1] Developed as a potential therapeutic agent for metabolic diseases, particularly type 2 diabetes, this compound has been a valuable tool in elucidating the role of the pyruvate dehydrogenase complex (PDC) in cellular metabolism.[2][3] By inhibiting PDHK, this compound prevents the phosphorylation and subsequent inactivation of the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing glucose oxidation.[2] This guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the evaluation of its biological activity are also presented to facilitate further research and development.
Molecular Structure and Chemical Properties
This compound, a trifluoromethylpropanamide derivative, is a synthetic, cell-permeable small molecule.[1] The stereochemistry at the hydroxyl-bearing carbon is a critical determinant of its biological activity.[1]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-[[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methyl-1-oxopropyl]amino]phenyl]sulfonyl]-N,N-dimethyl-benzamide | [4] |
| CAS Number | 252017-04-2 | [4] |
| Molecular Formula | C₁₉H₁₈ClF₃N₂O₅S | [4] |
| Molecular Weight | 478.87 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| SMILES | O=C(N(C)C)C1=CC=C(S(=O)(=O)C2=CC=C(NC(=O)C(O)(C(F)(F)F)C)C=C2Cl)C=C1 | [4] |
Solubility
| Solvent | Solubility |
| Water | Insoluble |
| DMSO | ≥ 46 mg/mL |
| Ethanol | 20 mg/mL |
| DMF | 20 mg/mL |
Mechanism of Action
This compound functions as a potent inhibitor of pyruvate dehydrogenase kinases (PDHKs), with selectivity for the PDHK1 and PDHK2 isoforms.[1][5] Its mechanism is non-ATP-competitive; instead of binding to the ATP-binding pocket, this compound occupies the lipoyl-binding pocket on the N-terminal domain of PDHK.[1] This binding site is crucial for the interaction between PDHK and the lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the pyruvate dehydrogenase complex (PDC).[5] By disrupting this interaction, this compound prevents PDHK from phosphorylating and inactivating the E1α subunit of the PDC.[5] Consequently, the PDC remains in its active, dephosphorylated state, leading to an increased conversion of pyruvate to acetyl-CoA and its subsequent entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Pyruvate Dehydrogenase Complex.
Quantitative Biological Data
In Vitro Activity
| Target/Assay | Species/System | IC₅₀ / EC₅₀ (nM) | Reference |
| PDHK1 Inhibition | Recombinant Human | 36.8 | [5] |
| PDHK2 Inhibition | Recombinant Human | 6.4 | [5] |
| PDHK3 Inhibition | Recombinant Human | 600 | [6] |
| PDH Activity (in presence of PDHK2) | Recombinant Human | 5.2 | [5] |
| Pyruvate Oxidation | Primary Rat Hepatocytes | 105 | [5] |
In Vivo Efficacy
| Animal Model | Tissue | Dose | Effect | Reference |
| Wistar Rats | Liver | 30 mg/kg | Active PDH increased from 24.7% to 70.3% | [7] |
| Wistar Rats | Skeletal Muscle | 30 mg/kg | Active PDH increased from 21.1% to 53.3% | [7] |
| Obese Zucker (fa/fa) Rats | Skeletal Muscle | 10 mg/kg | Significantly elevated PDH activity | [7] |
| Obese Zucker (fa/fa) Rats | - | 10 mg/kg (twice daily for 7 days) | Markedly improved 24-h glucose profile by eliminating postprandial elevation in blood glucose | [7] |
Preclinical Pharmacokinetics
Comprehensive public data on the pharmacokinetic parameters of this compound in preclinical species is limited. The available information primarily focuses on its in vivo efficacy following oral administration in rats.
| Parameter | Species | Route | Dose | Value | Reference |
| Dosing Regimen | Wistar Rats | Oral | 30 mg/kg | - | [7] |
| Dosing Regimen | Obese Zucker (fa/fa) Rats | Oral | 10 mg/kg | - | [7] |
Experimental Protocols
In Vitro PDHK Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDHK isoforms.
Materials:
-
Recombinant human PDHK1, PDHK2, or PDHK3
-
Pyruvate Dehydrogenase E1p subunit (substrate)
-
E2/E3BP core
-
This compound
-
Phosphorylation buffer (20 mM potassium phosphate, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the phosphorylation buffer containing 2% DMSO.
-
In a microplate, incubate a mixture of the PDHK isoform (e.g., 50 nM), E1p (1.5 µM), and the E2/E3BP core (50 nM) with varying concentrations of this compound for 30 minutes at 25°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated E1p.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Workflow for In Vitro PDHK Inhibition Assay
Caption: Experimental workflow for the in vitro PDHK inhibition assay.
Measurement of PDH Activity in Cultured Cells
This protocol describes a colorimetric assay to measure the activity of the PDC in cell lysates following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound (solubilized in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
PDH Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM DTT)
-
Protease and phosphatase inhibitor cocktails
-
PDH Activity Assay Kit (containing a colorimetric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 12, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold PDH Assay Buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add a standardized amount of protein from each lysate.
-
Initiate the reaction by adding the master mix from the PDH Activity Assay Kit.
-
Immediately measure the change in absorbance over time using a microplate reader.
-
Calculate the PDH activity (often in mU/mg of protein) and compare the activity in this compound-treated samples to the vehicle-treated controls.[1]
In Vivo Study in Obese Zucker Rats
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in the obese Zucker (fa/fa) rat model.
Materials:
-
Obese Zucker (fa/fa) rats
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles
-
Glucometer and test strips
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer this compound (e.g., 10 mg/kg) or vehicle to the rats via oral gavage. For chronic studies, dosing can be performed once or twice daily for a specified number of days.
-
Monitor blood glucose levels at various time points post-dosing using a glucometer. For a detailed glucose profile, monitor over a 24-hour period, including postprandial measurements.
-
At the end of the study, anesthetize the animals.
-
Rapidly excise tissues of interest (e.g., liver, skeletal muscle) and snap-freeze them in liquid nitrogen for subsequent analysis of PDH activity or phosphorylation status.
-
Analyze the collected tissues using the appropriate assays (e.g., PDH activity assay as described in section 5.2).[4][7]
Workflow for In Vivo Study in Zucker Rats
Caption: General experimental workflow for an in vivo study of this compound in Zucker rats.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 4. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. fda.gov [fda.gov]
- 7. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]
AZD7545's Impact on Glucose Metabolism in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Warburg Effect with AZD7545
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) production, even in the presence of ample oxygen (aerobic glycolysis).[1][2] This metabolic reprogramming is crucial for cancer cell proliferation, providing not only ATP but also essential biosynthetic precursors.[3][4] A key enzymatic control point in this process is the Pyruvate (B1213749) Dehydrogenase Complex (PDC), which governs the entry of pyruvate into the mitochondria for oxidative phosphorylation.[5][6] In many cancers, PDC is inactivated by a family of enzymes called Pyruvate Dehydrogenase Kinases (PDKs).[3][6]
This compound is a potent and selective small-molecule inhibitor of PDKs, initially developed for the treatment of type 2 diabetes.[7][8] Its ability to modulate cellular metabolism has generated significant interest in oncology.[7][9] By inhibiting PDKs, this compound reactivates the PDC, thereby promoting the oxidation of pyruvate in the mitochondria and reversing the glycolytic phenotype of cancer cells.[3][9] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on glucose metabolism, and detailed experimental protocols for its study.
Core Mechanism of Action
The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase, particularly the PDK2 isoform.[3][8][10] PDKs function to phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[3][5] This inactivation is a critical step in the Warburg effect, as it prevents the conversion of pyruvate to acetyl-CoA, thus shunting pyruvate away from the mitochondrial Tricarboxylic Acid (TCA) cycle.[3][6] Consequently, pyruvate is predominantly converted to lactate in the cytoplasm.[11]
This compound binds to the lipoamide-binding pocket in the N-terminal domain of PDKs, which prevents the kinase from binding to the PDC-E2 subunit.[5][7] This inhibition of binding prevents the phosphorylation and inactivation of the PDC.[9] As a result, the PDC remains in its active, dephosphorylated state, facilitating the conversion of pyruvate to acetyl-CoA and promoting its entry into the TCA cycle for oxidative phosphorylation.[3][9] This action effectively shifts cellular metabolism from aerobic glycolysis towards glucose oxidation.[5]
Quantitative Data on this compound Activity
The potency of this compound has been characterized in various enzymatic and cellular assays. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/System | Value | Reference |
|---|---|---|---|
| EC50 | PDH activity (in presence of PDHK2) | 5.2 nM | [7][8][12] |
| EC50 | Pyruvate Oxidation (in rat hepatocytes) | 105 nM | [8][12] |
| IC50 | PDK2 Inhibition (in vitro kinase assay) | 87 nM |[6] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Tissue | Dose | Effect on Active PDH (%) | Reference |
|---|---|---|---|---|
| Wistar rats | Liver | 30 mg/kg | 24.7% to 70.3% | [8][12][13] |
| Wistar rats | Skeletal Muscle | 30 mg/kg | 21.1% to 53.3% | [8][12][13] |
| Obese Zucker (fa/fa) rats | Muscle | 10 mg/kg | Significantly elevated |[8][13] |
Experimental Protocols
Investigating the effects of this compound on cancer cell metabolism involves a series of established in vitro assays.
Protocol for PDH Activity Measurement in Cultured Cells
This protocol provides a method to directly assess the effect of this compound on its target's activity within a cellular context.
-
Cell Culture and Treatment: Plate cancer cells and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 4, 12, or 24 hours).[13]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using an ice-cold PDH Assay Buffer that is supplemented with protease and phosphatase inhibitors.[13]
-
Homogenization: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Homogenize the lysate on ice.[13]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[13]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.[3][13]
-
PDH Activity Assay: In a 96-well plate, add a standardized amount of protein from each lysate (e.g., 20-50 µg). Initiate the reaction by adding a master mix containing PDH Assay Buffer, pyruvate, cofactors (TPP, CoA, NAD⁺), and a colorimetric probe (e.g., MTT or WST-1).[13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to 30-37°C and measure the absorbance kinetically at the appropriate wavelength for the chosen probe.[13]
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Normalize the activity to the protein concentration and compare the activity of this compound-treated samples to the vehicle control.[13]
Protocol for Lactate Production Assay
This assay measures a key output of glycolysis and is a direct indicator of the Warburg effect.
-
Cell Culture and Treatment: Seed cancer cells in 24-well plates and treat with various concentrations of this compound for 24-48 hours.[3]
-
Supernatant Collection: At the end of the treatment period, collect the cell culture supernatant.[3]
-
Sample Preparation: Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any detached cells or debris.[3]
-
Lactate Measurement: Use a commercially available Lactate Assay Kit. Follow the manufacturer's instructions to mix the supernatant samples with the reaction solution in a 96-well plate.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.[3]
-
Data Analysis: Calculate the lactate concentration based on a standard curve. Normalize the results to the cell number or protein concentration from the corresponding wells to account for any effects on cell proliferation.
Protocol for Glucose Uptake Assay
This protocol measures the initial rate of glucose transport into the cells, which can be affected by downstream metabolic shifts.
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.[14]
-
Inhibitor Treatment: Wash cells with a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer). Add the desired concentrations of this compound in the glucose-free medium and incubate for 1-2 hours.[15]
-
Glucose Uptake Initiation: Initiate glucose uptake by adding a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to each well. Incubate for 10-30 minutes at 37°C.[14][16]
-
Stopping the Reaction: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.[14][15]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[14]
-
Data Analysis: Normalize the fluorescence of the inhibitor-treated samples to the vehicle control to calculate the percentage of glucose uptake inhibition.[15]
References
- 1. Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDK-1 regulates lactate production in hypoxia and is associated with poor prognosis in head and neck squamous cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pyruvate Dehydrogenase Kinases: Therapeutic Targets for Diabetes and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer agents counteracting tumor glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
In Vitro Characterization of AZD7545: A Technical Guide to its Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic inhibition of AZD7545, a potent and selective small molecule inhibitor. The document details the core mechanism of action, presents quantitative inhibitory data, and outlines the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), a key regulatory enzyme in cellular metabolism.[1][2] It specifically targets the PDHK isoforms 1 and 2 with high affinity.[3][4][5] The mechanism of inhibition is non-ATP competitive, meaning this compound does not compete with ATP for binding to the kinase's active site.[1] Instead, structural studies have revealed that this compound binds to the lipoyl-binding pocket of PDHK.[1][6][7] This binding event disrupts the interaction between PDHK and the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the Pyruvate Dehydrogenase Complex (PDC).[1][4]
The PDC is a critical mitochondrial multi-enzyme complex that connects glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA.[1][2] The activity of the PDC is tightly regulated by reversible phosphorylation. PDHKs phosphorylate and inactivate the E1α subunit of the PDC, thereby downregulating its activity.[1][2] By inhibiting PDHK, this compound prevents the inactivation of the PDC, leading to its activation and a subsequent increase in glucose oxidation.[1][8]
Quantitative Inhibition Data
The inhibitory activity of this compound against various PDHK isoforms has been quantified through various in vitro assays. The following tables summarize the key enzymatic inhibition data.
| Target Kinase | IC50 (nM) | Notes |
| PDHK1 | 36.8 ± 18[3][4][5][9] | - |
| PDHK2 | 6.4 ± 2.2[3][4][5][9] | Primary target |
| PDHK3 | 600[6][9][10] | Less potent inhibition |
| PDHK4 | No inhibition observed[4][9] | Paradoxical stimulation at >10 nM[4][9] |
Table 1: In Vitro Inhibitory Activity of this compound against PDHK Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Parameter | Value (nM) | Assay Condition |
| EC50 (PDH activity) | 5.2[4][10][11] | In the presence of recombinant human PDHK2 |
| EC50 (pyruvate oxidation) | 105[4][10][11] | In primary rat hepatocytes |
Table 2: Cellular and Reconstituted Activity of this compound. EC50 values represent the concentration of this compound required to elicit 50% of the maximal response.
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the regulatory pathway of the Pyruvate Dehydrogenase Complex and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of enzymatic inhibitors. The following sections provide protocols for key experiments used to evaluate this compound.
In Vitro PDHK Kinase Activity Assay (Radiometric)
This assay directly measures the inhibitory effect of this compound on the kinase activity of specific PDHK isoforms by quantifying the incorporation of radiolabeled phosphate (B84403) into the E1α subunit of the PDC.[9]
Materials:
-
Recombinant human PDHK isoform (PDHK1, PDHK2, or PDHK3)
-
Recombinant E1 subunit of the pyruvate dehydrogenase complex (substrate)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 20 mM potassium phosphate pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM DTT)[6]
-
Stop solution
-
Phosphocellulose filter plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. A DMSO-only control should be included.
-
In a 96-well plate, combine the recombinant PDHK isoform, the E1 substrate, and the this compound dilutions.
-
Pre-incubate the mixture for 10-30 minutes at room temperature.[6][12]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[12]
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated E1 subunit.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PDC Activity Assay
This assay measures the overall activity of the PDC in cell lysates following treatment with this compound. A common method involves a colorimetric assay that measures the reduction of NAD+ to NADH.[8]
Materials:
-
Cultured cells of interest
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ice-cold PDH assay buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
PDC activity assay kit (measuring NAD+ reduction)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[13]
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an ice-cold PDH assay buffer.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Initiate the reaction by adding the master mix from the PDC activity assay kit, which contains pyruvate and cofactors.
-
Immediately measure the absorbance at 340 nm over time in a microplate reader to monitor the production of NADH.
-
Calculate the PDC activity and normalize it to the protein concentration of each sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by this compound, dichloroacetate, and radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
AZD7545: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7545 is a novel, potent, and selective small-molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 2 (PDHK2), a key regulatory enzyme in glucose metabolism. By inhibiting PDHK2, this compound leads to the activation of the Pyruvate Dehydrogenase Complex (PDC), which plays a crucial role in the conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2] Initially investigated for the treatment of type 2 diabetes, this compound has been a valuable tool in preclinical research to understand the therapeutic potential of modulating cellular metabolism. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of PDHK, leading to the activation of the PDC. This section details the in vitro and in vivo pharmacodynamic properties of this compound.
In Vitro Activity
This compound has been shown to be a potent inhibitor of PDHK1 and PDHK2. The inhibitory activity against various PDHK isoforms and its effect on PDH activity in different in vitro systems are summarized in the table below.
Table 1: In Vitro Inhibitory and Activatory Activity of this compound
| Parameter | Isoform/System | Value (nM) | Reference(s) |
| IC₅₀ | Recombinant Human PDHK1 | 36.8 | [3] |
| Recombinant Human PDHK2 | 6.4 | [3] | |
| Recombinant Human PDHK3 | 600 | [4] | |
| Recombinant Human PDHK4 | No inhibition (>10,000); may stimulate | [3] | |
| EC₅₀ | PDH Activity (in the presence of PDHK2) | 5.2 | [2] |
| Pyruvate Oxidation (in rat hepatocytes) | 105 | [2] |
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound in activating PDH in key metabolic tissues and improving glycemic control in a model of insulin (B600854) resistance.
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
| Species/Model | Tissue | Dose | Effect on Active PDH | Effect on Blood Glucose | Reference(s) |
| Wistar Rats | Liver | 30 mg/kg (single dose) | Increased from 24.7% to 70.3% | Not Reported | [2] |
| Wistar Rats | Skeletal Muscle | 30 mg/kg (single dose) | Increased from 21.1% to 53.3% | Not Reported | [2] |
| Obese Zucker (fa/fa) Rats | Skeletal Muscle | 10 mg/kg (single dose) | Significantly elevated | Not Reported | [2] |
| Obese Zucker (fa/fa) Rats | - | 10 mg/kg (twice daily for 7 days) | Not Reported | Markedly improved 24-h glucose profile | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting PDHK, which in turn prevents the phosphorylation and inactivation of the PDC. The following diagram illustrates this signaling pathway.
Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability, are not publicly available. The development of this compound was discontinued, and it is likely that comprehensive pharmacokinetic studies were not published. However, some qualitative information regarding its solubility and formulation is available.
Formulation
This compound has low aqueous solubility, which necessitates the use of specific formulations for in vivo administration.[3] A commonly cited vehicle for preclinical oral gavage studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.
Table 3: Example In Vivo Formulation for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro PDHK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified PDHK isoforms.
Materials:
-
Recombinant human PDHK1, PDHK2, PDHK3, and PDHK4
-
Pyruvate Dehydrogenase (E1) subunit as substrate
-
E2/E3BP core of the PDC
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM potassium phosphate, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM DTT)
-
DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PDHK isoform, E1 substrate, and the E2/E3BP core in the kinase assay buffer.
-
Prepare serial dilutions of this compound in DMSO and add to the reaction mixture to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 2%).
-
Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the phosphorylation reaction to proceed for a specific time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the E1 substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[4]
Pyruvate Dehydrogenase (PDH) Activity Assay in Tissue Homogenates
Objective: To measure the activity of the PDC in tissue samples from animals treated with this compound.
Materials:
-
Tissue samples (e.g., liver, skeletal muscle)
-
Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA, 1 mM DTT, with protease and phosphatase inhibitors)
-
PDH assay buffer
-
Pyruvate
-
Cofactors (Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD⁺)
-
Colorimetric probe (e.g., a tetrazolium salt)
-
Microplate reader
Procedure:
-
Rapidly excise tissues from euthanized animals and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate.
-
Prepare a master mix containing PDH assay buffer, pyruvate, cofactors, and the colorimetric probe.
-
Add a standardized amount of protein from each lysate to the wells of a microplate.
-
Initiate the reaction by adding the master mix to each well.
-
Measure the change in absorbance over time at the appropriate wavelength for the colorimetric probe using a microplate reader in kinetic mode.
-
Calculate the rate of the reaction (ΔOD/min) from the linear portion of the kinetic curve.
-
Convert the reaction rate to PDH activity (e.g., in mU/mg of protein) using the extinction coefficient of the reduced probe.
-
Compare the PDH activity in samples from this compound-treated animals to that of vehicle-treated controls.[5]
In Vivo Efficacy Study in Obese Zucker Rats
Objective: To evaluate the effect of this compound on blood glucose control in a model of obesity and insulin resistance.
Animal Model: Male obese Zucker (fa/fa) rats.
Procedure:
-
Acclimate the animals to the housing conditions for at least one week.
-
Divide the animals into treatment and vehicle control groups.
-
Prepare the this compound formulation for oral administration (e.g., as described in Table 3).
-
Administer this compound or vehicle to the rats via oral gavage at the specified dose and frequency (e.g., 10 mg/kg, twice daily).
-
Monitor blood glucose levels at regular intervals throughout the study period. This can include fasting blood glucose, postprandial blood glucose, or continuous glucose monitoring.
-
At the end of the treatment period, animals may be euthanized for tissue collection and further analysis (e.g., PDH activity assays).
-
Analyze the blood glucose data to determine the effect of this compound on glycemic control.[2]
Experimental and Logical Workflows
The following diagrams illustrate typical experimental workflows for the preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective inhibitor of PDHK2 that has demonstrated clear pharmacodynamic effects in preclinical models. Its ability to activate the Pyruvate Dehydrogenase Complex in vitro and in vivo, leading to improved glucose metabolism, highlights the therapeutic potential of targeting this pathway. While a comprehensive public record of its pharmacokinetic properties is lacking, the available data on its pharmacodynamics and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the role of PDHK inhibition in metabolic diseases. Further investigation into the pharmacokinetics of similar compounds will be crucial for the successful clinical translation of this therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for AZD7545 in Cell Culture Experiments
For: Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7545 is a potent and selective small-molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), with particular activity against isoforms PDHK1 and PDHK2.[1][2][3][4] PDKs are key regulatory enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC).[1][5] The PDC is a critical mitochondrial multi-enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[1][3] By inhibiting PDHK, this compound prevents the inactivation of the PDC, leading to its activation and an increase in glucose oxidation.[1][6] This modulation of cellular metabolism has made this compound a valuable tool for research in metabolic diseases, such as type 2 diabetes, and oncology.[4][5]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidance on data interpretation, and a summary of its pharmacological properties.
Mechanism of Action
This compound is a non-ATP competitive inhibitor of PDHK.[1][7] It binds to the lipoyl-binding pocket of the kinase, disrupting the interaction between PDHK and the dihydrolipoyl transacetylase (E2) component of the PDC.[1][2] This prevents the phosphorylation and subsequent inactivation of the E1α subunit of the PDC.[1][5] The resulting sustained activity of the PDC enhances the flux of pyruvate into the TCA cycle for oxidative phosphorylation.
Quantitative Data
The following tables summarize the in vitro and cellular activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PDHK Isoforms
| Target Isoform | Parameter | Value | Reference |
| PDHK1 | IC₅₀ | 36.8 nM | [1][2] |
| PDHK2 | IC₅₀ | 6.4 nM | [1][2][3] |
| PDHK3 | IC₅₀ | 600 nM | [1][8] |
| PDHK4 | Activity | Stimulatory at >10 nM | [1][2] |
Table 2: Cellular and In Vivo Activity of this compound
| Experimental System | Parameter | Value | Reference |
| Recombinant human PDHK2 | EC₅₀ (PDH activity) | 5.2 nM | [1][6] |
| Primary rat hepatocytes | EC₅₀ (pyruvate oxidation) | 105 nM | [1][2][6] |
| Wistar rats (liver) | % Active PDH (30 mg/kg) | 24.7% (control) vs. 70.3% (treated) | [6][9] |
| Wistar rats (skeletal muscle) | % Active PDH (30 mg/kg) | 21.1% (control) vs. 53.3% (treated) | [6][9] |
| Obese Zucker rats | Postprandial blood glucose | Elimination of elevation | [5][6] |
Experimental Protocols
Protocol 1: General Cell Culture Experiment with this compound
This protocol provides a general workflow for treating cultured cells with this compound and assessing its effects on cell viability and PDH activity.
Materials:
-
Cultured cells of interest
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell viability assay kit, PDH activity assay kit)
Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a multi-well plate at a density appropriate for the cell type and duration of the experiment. For a 96-well plate, a density of 3,000-5,000 cells per well is often used.[11]
-
Incubate the plate overnight to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 10 nM to 10 µM.[9]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.[11]
-
-
Incubation:
-
Downstream Analysis:
-
Proceed with the desired assay to assess the effects of this compound. This could include:
-
Cell Viability/Proliferation Assay: Use assays such as Resazurin or MTT to determine the effect of this compound on cell viability.[11]
-
PDH Activity Assay: Measure the activity of the PDC in cell lysates to confirm the mechanism of action of this compound.[9]
-
Western Blotting: Analyze the phosphorylation status of the PDH E1α subunit as a direct indicator of PDHK activity.[8]
-
-
Protocol 2: PDH Activity Measurement in Cultured Cells
This protocol outlines the measurement of PDH activity in cell lysates following treatment with this compound using a colorimetric assay.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Ice-cold PBS
-
Ice-cold PDH Assay Buffer (commercial kits are available)
-
Protease and phosphatase inhibitors
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation (Cell Lysate):
-
After this compound treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[9]
-
Add ice-cold PDH Assay Buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins, including the PDH complex, and keep it on ice.[9]
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
PDH Activity Assay:
-
Add a standardized amount of protein from each cell lysate (e.g., 20-50 µg) to individual wells of a 96-well plate.[9]
-
Prepare a master mix containing PDH Assay Buffer, pyruvate, cofactors (e.g., NAD+, CoA), and a colorimetric probe according to the assay kit manufacturer's instructions.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., for NADH production).[8][9]
-
-
Data Analysis:
-
Calculate the rate of the reaction for each sample.
-
Normalize the PDH activity to the protein concentration of each lysate.
-
Compare the PDH activity in this compound-treated cells to the vehicle-treated control cells.
-
Conclusion
This compound is a selective and potent inhibitor of PDHK1 and PDHK2, making it a critical tool for investigating the role of the Pyruvate Dehydrogenase Complex in cellular metabolism. The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture experiments to explore its effects on various cellular processes. Careful experimental design, including appropriate controls and concentration ranges, is essential for obtaining robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Determining the Optimal Concentration of AZD7545 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7545 is a potent and selective small-molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), primarily targeting the PDK1 and PDK2 isoforms.[1][2][3] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[3][4] This leads to an increased conversion of pyruvate to acetyl-CoA, thereby enhancing glucose oxidation.[1] Due to its mechanism of action, this compound has been investigated for its therapeutic potential in metabolic diseases such as type 2 diabetes.[1][5] The determination of an optimal and safe dose is a critical step in the preclinical in vivo evaluation of this compound to ensure meaningful and reproducible results.
These application notes provide a comprehensive guide and detailed protocols for determining the optimal in vivo concentration of this compound. The following sections outline a systematic approach, beginning with a dose-range finding study to establish the maximum tolerated dose (MTD), followed by pharmacokinetic (PK) and pharmacodynamic (PD) studies to select an efficacious dose.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | System | Target/Effect | Value | Reference |
| IC₅₀ | Recombinant Human | PDHK1 | 36.8 nM | [2][6] |
| Recombinant Human | PDHK2 | 6.4 nM | [2][6] | |
| Recombinant Human | PDHK3 | 600 nM | [1][7] | |
| EC₅₀ | Recombinant Human PDHK2 | PDH Activity | 5.2 nM | [2] |
| Primary Rat Hepatocytes | Pyruvate Oxidation | 105 nM | [2] |
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Dose | Effect | Reference |
| Wistar Rats | 30 mg/kg (single dose) | Increased active PDH in liver (from 24.7% to 70.3%) and skeletal muscle (from 21.1% to 53.3%) | [8][9] |
| Obese Zucker (fa/fa) Rats | 10 mg/kg (single dose) | Significantly elevated muscle PDH activity | [8][9] |
| 10 mg/kg (twice daily for 7 days) | Markedly improved 24-hour glucose profile by eliminating postprandial elevation in blood glucose | [8][9] |
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound is the inhibition of Pyruvate Dehydrogenase Kinase (PDK), which leads to the activation of the Pyruvate Dehydrogenase Complex (PDC). The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound in the mitochondrial matrix.
Experimental Protocols
A systematic approach is crucial for determining the optimal in vivo concentration of this compound. The following experimental workflow outlines the key stages.
Caption: Experimental workflow for in vivo concentration determination.
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound in the selected animal model. The MTD is the highest dose that does not cause unacceptable toxicity over a defined period.[3][10]
Materials:
-
This compound
-
Vehicle for administration (e.g., a solution of DMSO, PEG300, Tween 80, and water)
-
Appropriate animal model (e.g., C57BL/6 mice or Wistar rats)
-
Standard laboratory equipment for animal handling and observation
Protocol:
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to several dose groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection and Escalation:
-
Based on previous in vivo studies, an initial dose range could be 1, 3, 10, 30, and 100 mg/kg.[8][9]
-
Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 24, 48, and 72 hours post-dose).[2]
-
-
Monitoring:
-
Record clinical observations, including changes in behavior, posture, and physical appearance.
-
Measure body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[11]
-
-
MTD Determination: The MTD is defined as the highest dose at which no mortality and no more than a 10-20% loss in body weight is observed, and clinical signs of toxicity are absent or minimal and reversible.[3][11]
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This helps in understanding the drug's half-life, bioavailability, and exposure levels at different doses.[5][7]
Materials:
-
This compound
-
Dosing and blood collection supplies
-
LC-MS/MS or other appropriate bioanalytical instrumentation
Protocol:
-
Dosing: Administer this compound at one or two dose levels below the MTD to two groups of animals (e.g., one group for intravenous administration and one for the intended experimental route, such as oral).
-
Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis: Process the blood samples to plasma and analyze the concentration of this compound using a validated bioanalytical method like LC-MS/MS.[7]
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Pharmacodynamic (PD) Study
Objective: To assess the biological effect of this compound on its target and downstream pathways in relation to its concentration. This helps in establishing a dose-response relationship.
Materials:
-
This compound
-
Animal models
-
Reagents and equipment for tissue collection and analysis (e.g., Western blotting, ELISA, metabolic assays)
Protocol:
-
Dosing: Administer this compound at several dose levels below the MTD.
-
Tissue Collection: At various time points post-dosing, collect relevant tissues such as liver and skeletal muscle, where PDK is highly expressed.
-
Biomarker Analysis:
-
Target Engagement: Measure the phosphorylation status of the E1α subunit of the PDC using Western blotting with phospho-specific antibodies. A decrease in phosphorylation indicates target engagement by this compound.
-
Downstream Effects:
-
Measure the activity of the PDC in tissue lysates.
-
Analyze key metabolites in blood or tissue (e.g., lactate, pyruvate, glucose) to assess the impact on glucose metabolism.
-
-
Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model at doses informed by the PK/PD studies.
Materials:
-
This compound
-
A validated animal model of the disease of interest (e.g., diet-induced obese mice or Zucker rats for metabolic studies)
-
Equipment for monitoring disease-relevant endpoints
Protocol:
-
Study Design:
-
Include a vehicle control group, a positive control group (if available), and at least three dose groups of this compound selected based on the PK/PD data.
-
The dosing regimen (e.g., once or twice daily) should be based on the pharmacokinetic profile of this compound.
-
-
Treatment and Monitoring: Administer the treatment for a defined period and monitor the relevant efficacy endpoints. For metabolic studies, this could include:
-
Blood glucose levels
-
Glucose tolerance tests (GTT)
-
Insulin tolerance tests (ITT)
-
Body weight and composition
-
-
Data Analysis: Statistically compare the outcomes between the treatment groups and the control groups to determine the optimal efficacious dose.
Conclusion
The determination of the optimal in vivo concentration of this compound requires a systematic and multi-faceted approach. By following the outlined protocols for dose-range finding, MTD determination, and pharmacokinetic and pharmacodynamic studies, researchers can establish a safe and effective dose for robust in vivo efficacy studies. This structured methodology will facilitate the generation of reliable and translatable data for the preclinical development of this compound.
References
- 1. selvita.com [selvita.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Pyruvate Dehydrogenase Complex (PDC) Activity Following AZD7545 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyruvate (B1213749) Dehydrogenase Complex (PDC) is a critical mitochondrial multi-enzyme complex that serves as a gatekeeper linking glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA. The activity of the PDC is tightly regulated by reversible phosphorylation. A family of four Pyruvate Dehydrogenase Kinase (PDK) isoenzymes (PDK1-4) phosphorylate and inactivate the E1α subunit of the PDC, thereby reducing the conversion of pyruvate to acetyl-CoA.[1][2][3]
AZD7545 is a potent and selective small-molecule inhibitor of PDKs, with particular selectivity for PDHK1 and PDHK2.[4][5][6] By inhibiting these kinases, this compound prevents the phosphorylation of the PDC.[1][2] This leads to a higher proportion of the complex remaining in its active, dephosphorylated state, which subsequently enhances glucose oxidation.[7] This mechanism of action has made this compound a valuable tool for studying metabolic pathways and a compound of interest for therapeutic areas such as type 2 diabetes and oncology.[2][4]
These application notes provide detailed protocols for quantifying the enzymatic activity of the PDC and assessing its phosphorylation status following treatment with this compound.
Mechanism of Action of this compound
This compound functions by inhibiting PDHK1 and PDHK2, which prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex. This results in an increased flux of pyruvate into the mitochondria for conversion to acetyl-CoA, which then enters the TCA cycle for energy production.
Experimental Protocols
Two primary methods are presented to assess the effect of this compound on PDC: a direct measurement of enzymatic activity and an indirect measurement via Western blot analysis of the phosphorylation status of the PDC E1α subunit.
Protocol 1: Colorimetric PDC Activity Assay
This protocol outlines a colorimetric method to measure PDC activity in cell lysates or tissue homogenates after this compound treatment. The assay is based on the reduction of a tetrazolium salt (e.g., MTT) by NADH produced during the PDC-catalyzed reaction. The resulting color change is proportional to PDC activity.[8][9]
Materials:
-
Cultured cells or tissue samples
-
This compound (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
PDC Assay Buffer (commercial kits are available, or a buffer containing phosphate, magnesium chloride, and other cofactors)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~565 nm
Procedure:
-
Cell/Tissue Treatment:
-
In Vitro (Cells): Plate cells and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 12, or 24 hours).[10]
-
In Vivo (Tissues): Administer this compound or vehicle to animals as per the experimental design. At the end of the treatment period, euthanize the animals and rapidly excise the tissues of interest. Snap-freeze in liquid nitrogen or proceed immediately to homogenization.[7][10]
-
-
Sample Preparation:
-
Cell Lysate: Wash treated cells with ice-cold PBS. Lyse the cells using ice-cold PDC Assay Buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.[10]
-
Tissue Homogenate: Homogenize the tissue in 5-10 volumes of ice-cold assay buffer with inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate/homogenate using a BCA assay. Normalize all samples to the same protein concentration with the assay buffer.
-
PDC Activity Measurement:
-
Add a standardized amount of protein (e.g., 20-50 µg) from each sample to the wells of a 96-well plate.
-
Prepare a master mix containing the necessary substrates and cofactors (pyruvate, NAD+, Coenzyme A, Thiamine pyrophosphate) and the colorimetric probe (e.g., MTT) as per the manufacturer's instructions for a commercial kit.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 565 nm at multiple time points (e.g., every 1-2 minutes for 20-30 minutes).[8][9]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
-
The PDC activity is directly proportional to this rate.
-
Compare the activity of this compound-treated samples to the vehicle control.
-
Protocol 2: Western Blot for PDC (E1α) Phosphorylation
This method indirectly assesses PDC activity by measuring the phosphorylation level of its E1α subunit, which is the direct target of PDKs. A decrease in phosphorylation indicates an increase in PDC activity.
Materials:
-
Samples prepared as in Protocol 1 (Steps 1 and 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies:
-
Anti-phospho-PDH-E1α (specific to the phosphorylation sites)
-
Anti-total-PDH-E1α
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and Protein Quantification: Prepare cell lysates or tissue homogenates as described previously. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-PDH-E1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe for total PDH-E1α and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-PDH-E1α signal to the total PDH-E1α signal for each sample.
-
Compare the ratio of phosphorylated to total PDH-E1α in this compound-treated samples versus the vehicle control.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: PDC Activity after this compound Treatment
| Treatment Group | Concentration (nM) | Duration (h) | PDC Activity (ΔAbs/min/mg protein) | Fold Change vs. Control |
|---|---|---|---|---|
| Vehicle Control | 0 | 24 | 0.05 ± 0.005 | 1.0 |
| This compound | 10 | 24 | 0.08 ± 0.007 | 1.6 |
| This compound | 100 | 24 | 0.15 ± 0.012 | 3.0 |
| this compound | 1000 | 24 | 0.22 ± 0.018 | 4.4 |
Table 2: Phosphorylation Status of PDH-E1α after this compound Treatment
| Treatment Group | Concentration (nM) | Duration (h) | Phospho-PDH / Total PDH Ratio | % Decrease in Phosphorylation |
|---|---|---|---|---|
| Vehicle Control | 0 | 24 | 1.0 ± 0.08 | 0% |
| This compound | 10 | 24 | 0.65 ± 0.05 | 35% |
| This compound | 100 | 24 | 0.30 ± 0.04 | 70% |
| this compound | 1000 | 24 | 0.12 ± 0.02 | 88% |
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for AZD7545 Administration in Rodent Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7545 is a potent and selective inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), specifically targeting the PDHK1 and PDHK2 isoforms.[1][2] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[3][4] This leads to an increased proportion of the active, dephosphorylated form of the PDC, thereby enhancing glucose oxidation.[1][3] These characteristics make this compound a valuable tool for investigating the role of the PDC in glucose metabolism and as a potential therapeutic agent for Type 2 Diabetes.[1][5]
These application notes provide detailed protocols for the preparation and oral administration of this compound to rodent models of diabetes, along with methods for assessing its pharmacological effects on Pyruvate Dehydrogenase (PDH) activity and blood glucose levels.
Mechanism of Action of this compound
The Pyruvate Dehydrogenase Complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of the PDC is regulated by reversible phosphorylation; PDHKs phosphorylate and inactivate the complex. This compound, by inhibiting PDHK1 and PDHK2, activates the PDC, leading to increased glucose utilization.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory and Activator Activity of this compound
| Parameter | Target/System | Value (EC₅₀/IC₅₀) | Reference |
| PDHK1 Inhibition | Recombinant Human | 36.8 nM | [2] |
| PDHK2 Inhibition | Recombinant Human | 6.4 nM | [2] |
| PDH Activity | Recombinant Human PDHK2 | 5.2 nM | [1] |
| Pyruvate Oxidation | Primary Rat Hepatocytes | 105 nM | [1] |
Table 2: In Vivo Efficacy of Orally Administered this compound in Rodent Models
| Animal Model | Dose | Duration | Tissue | Effect on Active PDH | Effect on Blood Glucose | Reference |
| Wistar Rats | 30 mg/kg (single dose) | N/A | Liver | Increase from 24.7% to 70.3% | Not specified | [1][5] |
| Wistar Rats | 30 mg/kg (single dose) | N/A | Skeletal Muscle | Increase from 21.1% to 53.3% | Not specified | [1][5] |
| Obese Zucker (fa/fa) Rats | 10 mg/kg (single dose) | N/A | Muscle | Significantly elevated | Not specified | [1][5] |
| Obese Zucker (fa/fa) Rats | 10 mg/kg (twice daily) | 7 days | N/A | Not specified | Elimination of postprandial elevation | [1][5] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats.
-
Prepare the vehicle solution. A commonly used vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare the formulation, first dissolve the weighed this compound powder in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex to mix.
-
Finally, add the saline and vortex thoroughly to ensure a homogenous suspension.
-
The final formulation should be prepared fresh daily.
In Vivo Administration of this compound to Zucker Rats
This protocol describes a 7-day study to evaluate the effect of this compound on the 24-hour glucose profile in obese Zucker (fa/fa) rats.
Materials:
-
Obese Zucker (fa/fa) rats (e.g., 12 weeks old)
-
This compound formulation (prepared as in section 4.1)
-
Vehicle solution
-
Oral gavage needles (20-22G)
-
Glucometer and test strips
-
Standard rat chow
Procedure:
-
Acclimatization: House the rats in individual cages for at least one week before the start of the experiment to allow for acclimatization to the housing conditions and handling.
-
Grouping: Randomly divide the animals into two groups: a vehicle control group and an this compound treatment group.
-
Dosing:
-
Administer the this compound formulation (e.g., 10 mg/kg) or vehicle to the respective groups via oral gavage.
-
Dosing should be performed twice daily (e.g., at 08:00 and 18:00) for 7 consecutive days.[2]
-
The volume of administration should be adjusted based on the individual animal's body weight (typically 5-10 ml/kg).
-
-
Blood Glucose Monitoring:
-
On the 7th day of treatment, perform a 24-hour blood glucose profile.
-
Collect blood samples from the tail vein at multiple time points throughout the day, particularly before and after feeding, to assess the postprandial glucose response.[1][5]
-
Measure blood glucose levels using a calibrated glucometer.
-
-
Tissue Collection (Optional): At the end of the study, animals can be euthanized, and tissues such as liver and skeletal muscle can be collected for further analysis (e.g., PDH activity assay).
Pyruvate Dehydrogenase (PDH) Activity Assay in Tissue Homogenates
This protocol describes the measurement of PDH activity in liver or skeletal muscle tissue collected from treated animals.
Materials:
-
Frozen tissue samples (liver or skeletal muscle)
-
Ice-cold homogenization buffer (containing protease and phosphatase inhibitors)
-
Dounce or motor-driven homogenizer
-
Refrigerated centrifuge
-
PDH activity assay kit (colorimetric or ELISA-based)
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.[6]
-
Add 5-10 volumes of ice-cold homogenization buffer.[6]
-
Homogenize the tissue thoroughly on ice.[6]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[6]
-
Collect the supernatant, which contains the soluble proteins including the PDH complex. Keep the supernatant on ice.[6]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as a BCA assay.
-
PDH Activity Measurement:
-
Follow the instructions provided with the commercial PDH activity assay kit.
-
Typically, a standardized amount of protein from each tissue lysate is added to the wells of a 96-well plate.
-
The reaction is initiated by the addition of a master mix containing the necessary substrates and cofactors.
-
The change in absorbance is measured over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the PDH activity, often expressed as mU/mg of protein.
-
Compare the PDH activity in the this compound-treated group to the vehicle-treated control group.
-
Hepatocyte Pyruvate Oxidation Assay
This in vitro assay assesses the direct effect of this compound on pyruvate metabolism in a cellular context.
Materials:
-
Primary rat hepatocytes
-
Collagen-coated culture plates
-
Krebs-Henseleit buffer
-
This compound (dissolved in DMSO)
-
[1-¹⁴C]-pyruvate
-
CO₂ trapping scintillant
-
Scintillation counter
Procedure:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from Wistar rats using collagenase perfusion and plate them on collagen-coated plates.
-
Treatment: Treat the cultured hepatocytes with varying concentrations of this compound for a predetermined time.
-
Metabolic Labeling: Add [1-¹⁴C]-pyruvate to the culture medium.
-
CO₂ Trapping: Measure the rate of pyruvate oxidation by quantifying the amount of ¹⁴CO₂ produced and trapped in a suitable scintillant.
-
Data Analysis: Calculate the EC₅₀ for the stimulation of pyruvate oxidation from the dose-response curve.[3]
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive framework for the investigation of this compound in rodent models of diabetes. The oral gavage administration of this compound has been shown to be an effective method for in vivo studies, leading to the activation of the Pyruvate Dehydrogenase Complex and subsequent improvements in glucose homeostasis. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the field of metabolic diseases.
References
- 1. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Seahorse XF Assay with AZD7545 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism. It simultaneously measures the two major energy-producing pathways: mitochondrial respiration, indicated by the oxygen consumption rate (OCR), and glycolysis, indicated by the extracellular acidification rate (ECAR).[1] This allows for a detailed understanding of cellular function and responses to various stimuli. AZD7545 is a potent and selective inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), specifically targeting the PDK1 and PDK2 isoforms.[2][3][4] By inhibiting PDK, this compound prevents the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC).[2][5] This leads to an increased conversion of pyruvate to acetyl-CoA, thereby promoting mitochondrial respiration.[5] These application notes provide detailed protocols for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of this compound on live cells.
Signaling Pathway of this compound Action
This compound acts on the Pyruvate Dehydrogenase Complex (PDC), a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[2][4] The activity of PDC is regulated by phosphorylation by Pyruvate Dehydrogenase Kinases (PDKs).[6] Phosphorylation inactivates the PDC, shunting pyruvate away from the TCA cycle.[6] this compound inhibits PDK1 and PDK2, preventing this inactivation and thereby promoting the flux of pyruvate into the TCA cycle for oxidative phosphorylation.[2][3][5]
Experimental Protocols
Two key Seahorse XF assays are particularly relevant for studying the effects of this compound: the Cell Mito Stress Test and the Glycolysis Stress Test.
I. Seahorse XF Cell Mito Stress Test
This assay assesses mitochondrial function by measuring key parameters of cellular respiration through the sequential injection of mitochondrial respiratory chain modulators.[7][8]
A. Experimental Workflow
The general workflow involves cell seeding, pre-treatment with this compound, and then performing the Mito Stress Test.
B. Detailed Protocol
-
Cell Seeding (Day 1):
-
Harvest and count cells, ensuring a single-cell suspension.[9]
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 0.5 to 4.0 x 10^4 cells per well).[9] Cell density should be optimized to achieve a basal Oxygen Consumption Rate (OCR) within the recommended range for the specific instrument.[10]
-
Culture cells overnight in a standard CO2 incubator at 37°C.[7]
-
-
Sensor Cartridge Hydration (Day 1):
-
This compound Treatment (Day 2):
-
Prepare stock solutions of this compound in a suitable solvent like DMSO.[3]
-
On the day of the assay, treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM, based on reported IC50/EC50 values) and a vehicle control.[3][12]
-
Incubate for the desired treatment duration (e.g., 1, 6, or 24 hours) in a standard CO2 incubator.
-
-
Assay Preparation (Day 2):
-
Prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.[13] Adjust the pH to 7.4.[13]
-
Remove the cell culture medium and wash the cells with the pre-warmed assay medium.[14]
-
Add 180 µL of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.[11]
-
-
Compound Loading:
-
Seahorse XF Analyzer Run:
II. Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic flux by monitoring the extracellular acidification rate (ECAR).[16]
A. Experimental Workflow
The workflow is similar to the Mito Stress Test, with different compounds loaded into the sensor cartridge.
B. Detailed Protocol
-
Cell Seeding and this compound Treatment: Follow the same procedures as for the Mito Stress Test.
-
Assay Preparation:
-
Hydrate the sensor cartridge as described previously.
-
Prepare the glycolysis stress test medium (e.g., XF Base Medium supplemented with glutamine, without glucose or pyruvate).[16]
-
One hour before the assay, wash the cells with the glycolysis assay medium and incubate in a non-CO2 incubator at 37°C.[7]
-
-
Compound Loading:
-
Prepare 10x stock solutions of the following compounds in the glycolysis assay medium:[7]
-
Port A: Glucose
-
Port B: Oligomycin
-
Port C: 2-Deoxy-D-glucose (2-DG)
-
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge and then run the assay with the cell plate. The instrument will measure basal ECAR before sequentially injecting the compounds.[7]
-
Data Presentation
The following tables summarize key quantitative data for this compound and the parameters measured in the Seahorse XF assays.
Table 1: In Vitro Inhibitory and Cellular Activity of this compound [2]
| Target Isoform | Parameter | Value |
| PDHK1 | IC₅₀ | 36.8 nM |
| PDHK2 | IC₅₀ | 6.4 nM |
| PDHK3 | IC₅₀ | 600 nM |
| Recombinant human PDHK2 | EC₅₀ (PDH activity) | 5.2 nM |
| Primary rat hepatocytes | EC₅₀ (PDH activity) | 105 nM |
IC₅₀ values represent the concentration for 50% inhibition of kinase activity. EC₅₀ values represent the concentration for 50% of maximal response.[2]
Table 2: Key Parameters of Mitochondrial Function (Cell Mito Stress Test) [1]
| Parameter | Description |
| Basal Respiration | Baseline oxygen consumption representing the cell's energetic demand. |
| ATP Production-Linked Respiration | Portion of basal respiration used for ATP synthesis. |
| Proton Leak | Basal respiration not coupled to ATP synthesis. |
| Maximal Respiration | Maximum oxygen consumption rate achieved by uncoupling the electron transport chain. |
| Spare Respiratory Capacity | The cell's ability to respond to increased energy demand. |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular enzymes after blocking mitochondrial respiration. |
Table 3: Key Parameters of Glycolytic Function (Glycolysis Stress Test) [16]
| Parameter | Description |
| Non-Glycolytic Acidification | Initial ECAR before the addition of glucose. |
| Glycolysis | ECAR after the addition of glucose. |
| Glycolytic Capacity | Maximum ECAR rate after shutting down oxidative phosphorylation. |
| Glycolytic Reserve | The capacity to increase the rate of glycolysis. |
Logical Relationships in Experimental Design
The experimental design aims to elucidate the metabolic reprogramming induced by this compound by comparing metabolic function in treated versus untreated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
- 7. benchchem.com [benchchem.com]
- 8. Mitochondrial Respiration XF Cell Mito Stress Test | アジレント [agilent.com]
- 9. biomed.unipd.it [biomed.unipd.it]
- 10. agilent.com [agilent.com]
- 11. tabaslab.com [tabaslab.com]
- 12. portlandpress.com [portlandpress.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. agilent.com [agilent.com]
Application Notes and Protocols: Western Blot Analysis of Pyruvate Dehydrogenase Complex (PDC) Phosphorylation with AZD7545
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyruvate (B1213749) Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme that serves as a gatekeeper for glucose oxidation by catalyzing the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1] The activity of the PDC is primarily regulated by reversible phosphorylation. A family of four Pyruvate Dehydrogenase Kinase (PDK) isoenzymes (PDK1-4) inactivate the PDC by phosphorylating the E1α subunit (PDHA1).[2][3] Conversely, Pyruvate Dehydrogenase Phosphatases (PDPs) activate the PDC by dephosphorylating PDHA1.[1]
AZD7545 is a potent and selective small-molecule inhibitor of PDKs, with particular activity against PDK1 and PDK2.[4][5][6] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent inactivation of the PDC, leading to an increase in its active, dephosphorylated state.[4][5] This promotes the flux of pyruvate into the TCA cycle for oxidative phosphorylation.[5] Consequently, this compound has been investigated for its therapeutic potential in conditions characterized by metabolic dysregulation, such as type 2 diabetes and cancer.[4][7]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound on the phosphorylation status of the PDC. This method allows for the direct visualization and semi-quantitative analysis of changes in PDC phosphorylation in response to treatment with this compound.
Mechanism of Action of this compound
This compound functions as a non-ATP-competitive inhibitor, binding to the lipoyl-binding pocket of the N-terminal domain of PDK1 and PDK2.[5][8] This binding disrupts the interaction between the kinase and the inner lipoyl-bearing domain of the E2 component of the PDC, thereby preventing the phosphorylation of the E1α subunit.[8]
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound in preventing PDC phosphorylation.
Quantitative Data on this compound Activity
The inhibitory potency and efficacy of this compound have been characterized in various biochemical and cellular assays.
| Parameter | Species | Isoform/System | Value | Reference |
| IC₅₀ | Human | PDK1 | 87 nM | [8] |
| Human | PDK2 | 6.4 ± 2.2 nM | [9] | |
| Human | PDK3 | 600 nM | [8] | |
| EC₅₀ | Rat | Hepatocyte Pyruvate Oxidation | 105 nM | [7] |
| - | PDH Activity (with PDHK2) | 5.2 nM | [7] |
| In Vivo Efficacy | Animal Model | Tissue | Dosage | Effect on Active PDC | Reference |
| Single Dose | Wistar Rat | Liver | 30 mg/kg | Increase from 24.7% to 70.3% | [7] |
| Wistar Rat | Skeletal Muscle | 30 mg/kg | Increase from 21.1% to 53.3% | [7] | |
| Single Dose | Obese Zucker Rat | Muscle | 10 mg/kg | Significant elevation | [7] |
Note: this compound has been reported to paradoxically stimulate the activity of scaffold-free PDK3 and PDK4, particularly at higher concentrations (>10 nM).[10] This isoform-specific effect is an important consideration in experimental design and data interpretation.
Experimental Protocols
Western Blot Analysis of PDC Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of the PDC E1α subunit in cell lysates following treatment with this compound.
-
Cell culture reagents
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Anti-phospho-PDHA1 (e.g., specific for Ser293, Ser300, or Ser232)
-
Anti-total-PDHA1
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Caption: A typical experimental workflow for Western blot analysis of PDC phosphorylation following this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (e.g., 70-80%).
-
Treat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 12, or 24 hours).[5]
-
-
Sample Preparation (Cell Lysate):
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[11] Keeping samples on ice is crucial to preserve the phosphorylation state of proteins.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Denature the proteins by heating the samples at 95°C for 5 minutes.[11][12]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11] Pre-wet PVDF membranes in methanol (B129727) before use.[11]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-phospho-PDHA1 primary antibody in 5% BSA/TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three to four times for 5 minutes each with TBST at room temperature.[11][12]
-
Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three to four times for 5 minutes each with TBST at room temperature.
-
Apply the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total PDHA1:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total PDHA1.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using the anti-total-PDHA1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-PDHA1 and total PDHA1 using densitometry software.
-
Normalize the phospho-PDHA1 signal to the total PDHA1 signal for each sample to determine the relative phosphorylation level.
-
Compare the normalized phosphorylation levels across different treatment conditions.
-
Troubleshooting and Key Considerations
-
Phosphatase Inhibition: The addition of phosphatase inhibitors to the lysis buffer is critical to prevent dephosphorylation of PDC during sample preparation.[11]
-
Blocking Agent: Always use BSA for blocking when detecting phosphorylated proteins to avoid non-specific binding of phospho-specific antibodies to casein in milk.[11]
-
Antibody Validation: Ensure the specificity of the phospho-PDHA1 antibody by including appropriate controls, such as lysates from cells treated with a phosphatase or untreated controls.
-
Loading Controls: Normalizing the phospho-protein signal to the total protein signal is essential for accurate quantification.
-
This compound Concentration: Be mindful of the isoform-specific effects of this compound at different concentrations, particularly the potential for paradoxical activation of PDK4.[10]
By following these detailed protocols and considering the key aspects of the methodology, researchers can effectively utilize Western blot analysis to elucidate the impact of this compound on PDC phosphorylation and gain valuable insights into its mechanism of action in various biological contexts.
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
Lentiviral shRNA knockdown of PDK vs. AZD7545 treatment
Application Notes and Protocols:
Topic: Lentiviral shRNA Knockdown of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) vs. AZD7545 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyruvate Dehydrogenase Kinases (PDKs) are critical regulators of cellular metabolism, primarily by phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC). This action shifts metabolism from mitochondrial oxidative phosphorylation to glycolysis, a phenomenon often exploited by cancer cells (the Warburg effect). Consequently, inhibiting PDKs is a promising therapeutic strategy in oncology and metabolic diseases. This document provides a detailed comparison of two primary methods for inhibiting PDK function: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule this compound. We present quantitative data, detailed experimental protocols, and visualizations to guide researchers in selecting the appropriate method for their experimental needs.
Part 1: Mechanisms of Action
Lentiviral shRNA Knockdown of PDK
Lentiviral shRNA technology provides a method for stable, long-term silencing of a target gene. A lentiviral vector is used to deliver an shRNA sequence targeting the PDK mRNA into cells. Once integrated into the host genome, the shRNA is constitutively expressed and processed by the cell's RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) binds to the target PDK mRNA, leading to its degradation and a subsequent reduction in PDK protein expression. This approach offers high specificity and long-lasting effects, making it ideal for studying the chronic consequences of PDK loss.
This compound Pharmacological Inhibition
This compound is a potent and selective small molecule inhibitor of PDKs, with particular activity against PDK1 and PDK2.[1][2][3][4] It acts by binding to the lipoyl-binding pocket of the kinase, distinct from the ATP-binding site, thereby preventing the interaction between PDK and the E2 component of the PDC.[1] This inhibition prevents the phosphorylation and inactivation of the PDC, leading to increased pyruvate oxidation.[1][5] this compound provides a tool for acute, reversible, and dose-dependent inhibition of PDK activity, which is advantageous for studying dynamic cellular processes and for therapeutic applications.
Part 2: Signaling Pathways
PDK1 Signaling Pathway
PDK1 (3-phosphoinositide dependent protein kinase-1) is a master regulator involved in multiple signaling pathways crucial for cancer cell growth, proliferation, and survival, including the PI3K/Akt and Ras/MAPK pathways.[6][7] It directly phosphorylates and activates a host of AGC kinases, such as Akt, S6K, and SGK.[2][7] Recent studies have also identified a novel pathway where PDK1 phosphorylates PLK1, leading to MYC stabilization and promoting oncogenesis.[8][9]
This compound Mechanism of Action on PDC
This compound directly inhibits PDK1 and PDK2, which prevents the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[1][3] This maintains the PDC in its active, dephosphorylated state, promoting the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[5] This effectively reverses the Warburg effect, shifting cellular metabolism from glycolysis towards mitochondrial respiration.
Part 3: Quantitative Data Comparison
The efficacy of PDK inhibition can be quantified differently for each method. For this compound, this is typically measured by IC₅₀ (concentration for 50% in vitro inhibition) and EC₅₀ (concentration for 50% effect in cells). For shRNA, efficacy is measured by the percentage of target protein knockdown.
Table 1: In Vitro Inhibitory/Stimulatory Activity of this compound
| Parameter | Target | Value | Reference(s) |
| IC₅₀ | PDK1 | 36.8 nM | [3][10][11][12] |
| PDK2 | 6.4 nM | [3][10][11][12] | |
| PDK3 | 600 nM | [13][14] | |
| PDK4 | >10,000 nM (stimulatory) | [10][13] | |
| EC₅₀ | PDH Activity (recombinant) | 5.2 nM | [10][12] |
| Pyruvate Oxidation (rat hepatocytes) | 105 nM | [10][12] |
Table 2: Cellular and In Vivo Effects of this compound
| Model System | Parameter Measured | Treatment | Effect | Reference(s) |
| BRAFV600E Melanoma Cells | Cell Growth | 10 µM for 90 hrs | Growth Suppression | [11][12] |
| NRASmut Melanoma Cells | Cell Growth | 10 µM for 120 hrs | Growth Suppression | [11][12] |
| Wistar Rats | Liver PDH Activity | 30 mg/kg (single dose) | Increase from 24.7% to 70.3% active | [15] |
| Obese Zucker Rats | Blood Glucose | 10 mg/kg (twice daily, 7 days) | Elimination of postprandial elevation | [10][15] |
Table 3: Lentiviral shRNA Knockdown Efficiency
| Cell Line | Target | Knockdown Efficiency | Outcome | Reference(s) |
| Human Podocytes | PDK1 | >75% | Increased apoptosis, decreased Akt phosphorylation | [16] |
| Ovarian Cancer Cells | PDK1 | ~84-93% | N/A (protocol validation) | [17] |
| HL60 AML Cells | PDK1 | >80% | Shift from glycolysis to OXPHOS | [18] |
| MCF7 Breast Cancer Cells | PDK1 | >80% | Sensitization to gemcitabine | [19] |
Part 4: Experimental Protocols
Protocol 1: Lentiviral shRNA-Mediated Knockdown of PDK1
This protocol outlines the key steps from vector construction to validation of PDK1 knockdown.[20][21][22]
1. shRNA Design and Vector Construction:
- Design 2-3 short hairpin RNA sequences (19-25 nucleotides) targeting the human PDK1 mRNA (NCBI Gene ID: 5163). Use design tools to minimize off-target effects.
- Synthesize complementary DNA oligonucleotides that include the target sequence, a loop sequence (e.g., TTCAAGAGA), and overhangs compatible with your chosen lentiviral vector (e.g., pLKO.1).
- Anneal the complementary oligos to form a double-stranded insert.
- Digest the lentiviral shRNA vector with appropriate restriction enzymes (e.g., EcoRI and AgeI for pLKO.1).
- Ligate the annealed oligo insert into the digested vector.
- Transform the ligated product into competent E. coli and confirm the correct insertion by Sanger sequencing.
2. Lentivirus Production:
- Seed HEK293T cells in 10 cm plates to be ~70% confluent at the time of transfection.
- Co-transfect the cells with the shRNA-PDK1 vector and packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system) using a suitable transfection reagent.
- Replace the medium 4-8 hours post-transfection.
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
- Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
- Concentrate the virus if necessary (e.g., by ultracentrifugation). Titer the virus to determine the multiplicity of infection (MOI).
3. Transduction of Target Cells:
- Seed target cells (e.g., MCF7, HL60) in a 6-well plate.
- On the following day, add the lentivirus to the cells at an optimized MOI (e.g., 1, 5, 10) in the presence of polybrene (8 µg/mL).
- Incubate for 24 hours, then replace the virus-containing medium with fresh complete medium.
- After 48-72 hours, select for transduced cells using the vector's selection marker (e.g., puromycin).
4. Validation of Knockdown:
- Expand the stable, selected cell line.
- Lyse the cells and perform Western blot analysis using a validated anti-PDK1 antibody to quantify the reduction in protein levels compared to a non-targeting shRNA control.
- (Optional) Perform qRT-PCR to measure the reduction in PDK1 mRNA levels.
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Protocol 2: In Vitro Cell Viability Assay with this compound
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.[12]
1. Cell Seeding:
- Seed cancer cells (e.g., A375 melanoma cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
- Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).
- Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
3. Incubation:
- Incubate the plates for the desired time period (e.g., 72, 96, or 120 hours) based on the cell line's doubling time and the compound's known effects.
4. Viability Measurement (MTT Assay):
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
- Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: PDH Activity Assay Following this compound Treatment
This protocol measures the functional effect of this compound on its target pathway by assessing PDH activity in cell lysates.[23]
1. Cell Culture and Treatment:
- Culture cells to 70-80% confluency.
- Treat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4 or 12 hours).
2. Sample Preparation (Cell Lysate):
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Lyse the cells in an appropriate ice-cold PDH Assay Buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
3. PDH Activity Measurement:
- Use a commercial colorimetric PDH activity assay kit, following the manufacturer's instructions.
- Typically, this involves preparing a master mix containing the reaction buffer, substrate, and a colorimetric probe.
- Add an equal amount of protein lysate (e.g., 20-50 µg) to each well of a 96-well plate.
- Initiate the reaction by adding the master mix to each well.
- Measure the absorbance kinetically over 30-60 minutes in a microplate reader.
4. Data Analysis:
- Calculate the rate of change in absorbance (ΔOD/min) for each sample.
- Calculate the PDH activity (often in mU/mg of protein) using the extinction coefficient of the probe.
- Compare the PDH activity in this compound-treated samples to the vehicle-treated controls to determine the fold-change in activity.
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Part 5: Comparative Analysis and Conclusion
Choosing between lentiviral shRNA knockdown and this compound treatment depends on the specific research question.
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism | mRNA degradation, protein synthesis inhibition | Direct, reversible inhibition of kinase activity |
| Target | Specific PDK isoform (e.g., PDK1) | Primarily PDK1 and PDK2; potential off-targets |
| Effect Duration | Stable, long-term/permanent | Acute, transient, reversible |
| Control | On/off (constitutive expression) | Dose-dependent, temporally controlled |
| Key Advantage | High specificity; ideal for studying chronic effects | Reversibility; mimics therapeutic intervention |
| Key Limitation | Potential for off-target effects; irreversible | Potential for off-target kinase inhibition; isoform selectivity issues (stimulates PDK4) |
| Best For | Validating a specific isoform's role in a stable phenotype | Studying acute metabolic switching; preclinical drug efficacy studies |
Both lentiviral shRNA and the small molecule inhibitor this compound are powerful tools for interrogating PDK function. Lentiviral shRNA offers a highly specific method for ablating PDK expression to understand its long-term role in cellular processes. In contrast, this compound provides a means for acute, dose-dependent, and reversible inhibition that more closely mimics a pharmacological intervention. A comprehensive research approach may involve using shRNA to validate the specific role of PDK1 and then using this compound to explore the therapeutic potential of its inhibition. Researchers should carefully consider the advantages and limitations of each technique in the context of their experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting PDK1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New connections between old pathways: PDK1 signaling promotes cellular transformation through PLK1-dependent MYC stabilization. — Early Detection Research Network [edrn.cancer.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Glycolytic Gatekeeper PDK1 defines different metabolic states between genetically distinct subtypes of human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 22. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of AZD7545 in Combination with Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7545 is a potent and selective inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), specifically targeting the PDHK1 and PDHK2 isoforms.[1][2][3] By inhibiting PDHK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[1][4] This activation of the PDC shifts cellular metabolism from glycolysis towards oxidative phosphorylation, promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[4][5] Initially developed for the treatment of type 2 diabetes[1][6], the role of this compound and other PDHK inhibitors in cancer metabolism has become an area of significant interest.[4][5]
Cancer cells often exhibit a metabolic reprogramming known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[7] This metabolic phenotype supports rapid cell proliferation. Targeting this dependency with metabolic inhibitors is a promising therapeutic strategy. Combining inhibitors that target different nodes of cellular metabolism can lead to synergistic anti-cancer effects and overcome resistance mechanisms.
While direct combination studies involving this compound with other specific metabolic inhibitors are not extensively reported in publicly available literature, research on other PDHK inhibitors provides a strong rationale and experimental framework for such combinations. These studies demonstrate that dual targeting of key metabolic pathways can be an effective anti-cancer strategy.[2][4] This document provides detailed application notes and protocols based on the combination of PDHK inhibitors with inhibitors of glycolysis and glutaminolysis, offering a blueprint for investigating similar combinations with this compound.
Combination of PDHK Inhibition with Glycolysis Inhibition
A key strategy in targeting cancer metabolism is the dual inhibition of both the initial and terminal stages of glycolysis. The combination of a PDHK inhibitor with an inhibitor of an early glycolytic enzyme, such as Hexokinase 2 (HK2), has shown synergistic anti-cancer effects in non-small cell lung cancer (NSCLC) models.[2]
Data Presentation
The following table summarizes the synergistic effects on cell viability when combining a PDHK1 inhibitor (Compound 64) with an HK2 inhibitor (Benzerazide hydrochloride - Benz).
| Cell Line | Treatment | Effect | Combination Index (CI) |
| NCI-H1975 | PDHK1i + HK2i | Synergistic Inhibition | < 1 |
| HCC827 | PDHK1i + HK2i | Synergistic Inhibition | < 1 |
| NCI-H1299 | PDHK1i + HK2i | Synergistic Inhibition | < 1 |
| SK-LU-1 | PDHK1i + HK2i | Synergistic Inhibition | < 1 |
Table 1: Synergistic anti-cancer effects of combined PDHK1 and HK2 inhibition in various NSCLC cell lines. A Combination Index (CI) of less than 1 indicates synergy. Data is representative of findings from studies on combined glycolysis inhibition.[2]
Signaling Pathway Diagram
Caption: Combined inhibition of HK2 and PDHK to block glycolysis.
Experimental Protocol: Assessment of Synergy with Glycolysis Inhibitors
Objective: To determine the synergistic anti-cancer effect of combining this compound with a glycolysis inhibitor (e.g., a Hexokinase 2 inhibitor) on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Glycolysis inhibitor (e.g., Benzerazide hydrochloride)
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the glycolysis inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug to be tested.
-
Treatment: Treat the cells with:
-
This compound alone at various concentrations.
-
The glycolysis inhibitor alone at various concentrations.
-
A combination of both drugs at a constant ratio or in a matrix format.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the treated cells for 72 hours.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use drug synergy analysis software to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Experimental Workflow Diagram
Caption: Workflow for assessing drug synergy in vitro.
Combination of PDHK Inhibition with Glutaminolysis Inhibition
Many cancer cells are also dependent on glutamine for anaplerosis to fuel the TCA cycle. Therefore, combining a PDHK inhibitor with a glutaminase (B10826351) (GLS) inhibitor, which blocks the conversion of glutamine to glutamate, presents another rational therapeutic strategy.[8]
Data Presentation
The following table illustrates the expected outcome of combining a PDHK inhibitor with a glutaminase inhibitor, based on the principle of dual metabolic blockade.
| Cell Line | Treatment | Expected Effect | Rationale |
| Glutamine-addicted cancer cells | PDHKi + GLSi | Synergistic Inhibition | Dual blockade of two major carbon sources for the TCA cycle |
Table 2: Rationale for combining a PDHK inhibitor with a glutaminase inhibitor. This represents a promising area for investigation with this compound.
Signaling Pathway Diagram
Caption: Dual blockade of pyruvate and glutamine metabolism.
Experimental Protocol: Assessment of Combined Effects with Glutaminase Inhibitors
Objective: To evaluate the anti-cancer efficacy of combining this compound with a glutaminase inhibitor (e.g., CB-839) on cancer cell proliferation and metabolic state.
Materials:
-
Glutamine-dependent cancer cell lines
-
Complete cell culture medium
-
This compound
-
Glutaminase inhibitor (e.g., CB-839)
-
Reagents for cell viability, apoptosis (e.g., Annexin V/PI staining), and metabolic flux analysis (e.g., Seahorse XF Analyzer).
-
Flow cytometer
Procedure:
-
Synergy Assessment: Perform a cell viability assay as described in the previous protocol to determine if the combination is synergistic.
-
Apoptosis Assay:
-
Treat cells with IC50 concentrations of each drug alone and in combination for 48 hours.
-
Harvest cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells using a flow cytometer.
-
-
Metabolic Flux Analysis:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with the inhibitors for a predetermined time (e.g., 24 hours).
-
Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess changes in oxidative phosphorylation and glycolysis, respectively.
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
-
Analyze the OCR and ECAR data to determine the metabolic reprogramming induced by the drug combination.
-
Experimental Workflow Diagram
Caption: Workflow for efficacy and mechanistic studies.
Conclusion and Future Directions
The targeted inhibition of PDHK by this compound represents a compelling strategy to exploit the metabolic vulnerabilities of cancer cells. While direct clinical or preclinical data on this compound in combination with other metabolic inhibitors is emerging, the evidence from other PDHK inhibitors strongly supports the rationale for such investigations. The protocols and frameworks provided here offer a robust starting point for researchers to explore the synergistic potential of this compound with inhibitors of glycolysis, glutaminolysis, and other metabolic pathways like fatty acid oxidation. Future studies should focus on identifying the specific cancer types and genetic contexts that are most susceptible to these combination therapies, with the ultimate goal of translating these findings into effective clinical treatments.
References
- 1. PDH kinase inhibitors: a novel therapy for Type II diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined inhibition of pyruvate dehydrogenase kinase 1 and hexokinase 2 induces apoptsis in non-small cell lung cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase a induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AZD7545 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7545 is a potent and selective inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), specifically targeting PDK1 and PDK2 isoforms.[1][2][3] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[1][4] This leads to an increased conversion of pyruvate to acetyl-CoA, thereby promoting mitochondrial glucose oxidation over glycolysis.[1][5] While initially investigated for type 2 diabetes, the role of metabolic reprogramming in cancer has brought forth the potential of PDK inhibitors as anti-neoplastic agents.[4][6] Cancer cells often exhibit a metabolic shift towards aerobic glycolysis (the Warburg effect), and reversing this phenotype with PDK inhibitors can lead to decreased proliferation and increased apoptosis.[6]
These application notes provide a comprehensive framework for evaluating the anti-tumor efficacy of this compound in preclinical xenograft models, a crucial step in its assessment as a potential cancer therapeutic.[7] Detailed protocols for in vitro characterization and in vivo efficacy studies are presented, along with data presentation guidelines and visualizations of key pathways and workflows.
Mechanism of Action and Signaling Pathway
This compound functions as a non-ATP competitive inhibitor of PDK1 and PDK2.[1][6] It binds to the lipoyl-binding pocket of the kinase, disrupting its interaction with the dihydrolipoyl transacetylase (E2) component of the PDC.[1] This allosteric inhibition maintains the PDC in its active, dephosphorylated state, enhancing the flux of pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][3]
| Target Isoform | Parameter | Value (nM) |
|---|---|---|
| PDHK1 | IC₅₀ | 36.8 |
| PDHK2 | IC₅₀ | 6.4 |
| PDHK3 | IC₅₀ | 600 |
IC₅₀ represents the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular and In Vivo Activity of this compound [2][8]
| Experimental System | Parameter | Value |
|---|---|---|
| Recombinant human PDHK2 | EC₅₀ (PDH activity) | 5.2 nM |
| Primary rat hepatocytes | EC₅₀ (pyruvate oxidation) | 105 nM |
| Wistar rats (30 mg/kg) | Liver PDH activity increase | from 24.7% to 70.3% |
| Wistar rats (30 mg/kg) | Skeletal muscle PDH activity increase | from 21.1% to 53.3% |
| Obese Zucker rats (10 mg/kg, twice daily for 7 days) | Effect on blood glucose | Elimination of postprandial elevation |
EC₅₀ represents the concentration of this compound required to elicit 50% of the maximal response.
Table 3: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | - | Daily (p.o.) | 1500 ± 150 | - |
| This compound | 25 | Daily (p.o.) | 900 ± 120 | 40 |
| This compound | 50 | Daily (p.o.) | 600 ± 100 | 60 |
| Positive Control (e.g., Dichloroacetate) | 50 | Daily (p.o.) | 750 ± 110 | 50 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 non-small cell lung cancer, U87-MG glioblastoma, known to be sensitive to PDK inhibition)[5][6][9]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Subcutaneous Xenograft Model for Efficacy Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old
-
Cancer cell line (e.g., A549)
-
Serum-free medium and Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[8][10]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors are palpable. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]
-
Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle solution daily via oral gavage.
-
This compound Treatment Groups: Administer this compound at the desired dose levels (e.g., 25 mg/kg and 50 mg/kg) daily via oral gavage.[5]
-
Positive Control Group: Administer a known PDK inhibitor like dichloroacetate (B87207) (DCA) as a positive control.[5]
-
-
Efficacy Endpoints:
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-PDH, immunohistochemistry for proliferation markers like Ki-67).[7]
-
Experimental Workflow Visualization
Conclusion
This document provides a detailed guide for the preclinical evaluation of this compound in the context of oncology. The provided protocols for in vitro and in vivo assessment, along with the structured data presentation and visual aids, offer a robust framework for researchers to investigate the therapeutic potential of targeting cancer metabolism with this compound. Careful execution of these experimental designs will yield crucial data to inform the continued development of this compound as a potential anti-cancer agent.
References
- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dcaguide.org [dcaguide.org]
- 6. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]
- 7. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
AZD7545 Technical Support Center: Troubleshooting Solubility and Handling
For researchers, scientists, and drug development professionals utilizing AZD7545, ensuring its proper dissolution and handling is paramount for experimental success. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address common challenges encountered with this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing concentrated stock solutions of this compound.[1] The compound is highly soluble in DMSO, with achievable concentrations of 95 mg/mL or greater.[1][2][3] It is critical to use anhydrous, fresh DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][3][4]
Q2: My this compound has precipitated out of the DMSO stock solution. What should I do?
Precipitation can occur due to several factors, including solvent saturation, temperature fluctuations, or the use of DMSO that has absorbed moisture.[1] To redissolve the compound, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath.[1] To prevent this issue, always use newly opened, anhydrous DMSO and ensure you do not exceed the solubility limits.[1][4]
Q3: What are the recommended solvents and formulations for in vivo studies?
This compound has low aqueous solubility, necessitating specific formulations for in vivo administration.[5] Common approaches involve first dissolving the compound in DMSO and then creating a stable solution or suspension with co-solvents. Several protocols have been reported, and the choice depends on the specific experimental requirements and administration route. For oral administration, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4][6] Another option for oral dosing is a suspension in carboxymethylcellulose sodium (CMC-Na).[2][3] For injections, clear solutions can be prepared using co-solvents like PEG300 and Tween 80, or corn oil.[2][3][4]
Q4: How should I store this compound powder and stock solutions?
-
Powder: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[2][3][4] Storage at 4°C is also possible for shorter periods (up to 2 years).[4]
-
Stock Solutions: For maximum stability, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[4] Store these aliquots at -80°C, where they are stable for up to 2 years.[1][4] If stored at -20°C, the stability is reduced to 1 year or less.[1][4]
Solubility Data
The following tables summarize the solubility of this compound in various solvents for both in vitro and in vivo applications.
Table 1: In Vitro Solubility of this compound
| Solvent | Solubility | Molar Equivalent | References |
| DMSO | ≥ 95 mg/mL | ~198.38 mM | [2][3] |
| ≥ 88 mg/mL | ~183.77 mM | [6] | |
| ≥ 50 mg/mL | ~104.41 mM | [7] | |
| ≥ 46 mg/mL | ~96.06 mM | [4] | |
| Ethanol | 95 mg/mL | ~198.38 mM | [2][3] |
| 88 mg/mL | ~183.77 mM | [6] | |
| 20 mg/mL | ~41.76 mM | [7] | |
| DMF | 20 mg/mL | ~41.76 mM | [7] |
| Water | Insoluble | - | [1][2][3] |
| DMSO:PBS (pH 7.2) | 0.02 mg/mL | ~0.04 mM | [7] |
Table 2: In Vivo Formulation Solubility of this compound
| Formulation | Solubility | Molar Equivalent | References |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ~5.22 mM | [4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 4.75 mg/mL | ~9.92 mM | [2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ~5.22 mM | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~5.22 mM | [4] |
| 5% DMSO, 95% Corn Oil | 0.79 mg/mL | ~1.65 mM | [2][3] |
| CMC-Na | ≥ 5 mg/mL | ~10.44 mM | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 478.87 g/mol ). For 1 mL of a 10 mM solution, you will need 4.79 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If needed, gentle warming to 37°C or brief sonication can be applied to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term use.[1]
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is an example and may require optimization for specific animal models and experimental designs.
-
Initial Stock: Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).[4]
-
Co-solvent Addition (in order):
-
To prepare 1 mL of the final formulation, start with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Administration: The final mixed solution should be used immediately for optimal results.[4]
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its experimental use.
Caption: this compound inhibits PDK, promoting the active state of PDC.
Caption: A general workflow for experiments involving this compound.
References
Technical Support Center: Off-Target Effects of AZD7545 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AZD7545, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), specifically targeting the PDHK1 and PDHK2 isoforms.[1] It acts as a non-ATP competitive inhibitor by binding to the lipoyl-binding pocket of these kinases.[1] This inhibition leads to the activation of the Pyruvate Dehydrogenase Complex (PDC), promoting glucose oxidation.
Q2: Are there known off-target effects of this compound, especially at high concentrations?
While comprehensive kinome-wide screening data for this compound is not publicly available, a significant concentration-dependent effect is the paradoxical stimulation of other PDHK isoforms.[2][3] At concentrations above 10 nM, this compound has been observed to stimulate the activity of PDHK4.[2][4] Additionally, it can increase the basal activity of scaffold-free PDHK1 and PDHK3 at saturating concentrations.[5] These paradoxical effects are critical considerations when interpreting experimental data, as the net effect on PDC activity will depend on the relative expression levels of the different PDHK isoforms in the experimental system.[5]
Q3: My experimental results are inconsistent with the expected on-target effects of this compound. Could off-target effects be the cause?
Inconsistencies between observed results and the known on-target activity of a kinase inhibitor are often attributable to off-target effects.[6][7] If you observe unexpected phenotypes, it is crucial to consider the possibility that this compound is interacting with other kinases or cellular proteins, particularly at higher concentrations.
Q4: How can I experimentally determine if this compound is causing off-target effects in my model system?
Several experimental approaches can be employed to investigate potential off-target effects:
-
Kinome Profiling: This involves screening this compound against a large panel of kinases to determine its selectivity profile.[6][8]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of PDHK1/2 inhibition. Discrepancies may point towards off-target activities.[6]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[6]
-
Use of Structurally Unrelated Inhibitors: Employing a different inhibitor with the same intended target can help distinguish between on-target and off-target effects.[9]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Scenario: You observe a cellular phenotype (e.g., decreased cell viability, altered morphology) that is not readily explained by the inhibition of PDHK1 and PDHK2, especially at high concentrations of this compound.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the minimal concentration required to achieve the desired on-target effect. High concentrations are more likely to induce off-target effects.
-
Assess PDHK Isoform Expression: Use techniques like qPCR or Western blotting to determine the relative expression levels of all four PDHK isoforms in your cell line or tissue model.[5] High expression of PDHK4 could lead to paradoxical activation and unexpected results.[5]
-
Control for Solvent Effects: Always include a vehicle-only (e.g., DMSO) control in your experiments to ensure that the observed effects are not due to the solvent.
-
Consider Off-Target Kinase Inhibition: If the phenotype persists, consider the possibility of this compound inhibiting other kinases. A broad-spectrum kinase inhibitor profiling service can provide insights into potential off-target interactions.
Issue 2: Paradoxical Increase in PDC Phosphorylation
Scenario: Contrary to the expected decrease in Pyruvate Dehydrogenase Complex (PDC) phosphorylation upon PDHK inhibition, you observe an increase in the phosphorylation of the E1α subunit of PDC.
Troubleshooting Steps:
-
Evaluate PDHK4 Expression: This is a strong indication of the paradoxical activation of PDHK4.[3][5] As mentioned above, determine the expression level of PDHK4 in your experimental system.
-
In Vitro Kinase Assay: Conduct an in vitro kinase assay using recombinant PDHK4 to confirm its stimulation by this compound under your specific experimental conditions.[5]
-
Lower this compound Concentration: The stimulatory effect on PDHK4 is concentration-dependent.[2][4] Reducing the concentration of this compound may mitigate this effect and reveal the intended inhibitory action on PDHK1 and PDHK2.
Data Presentation
Table 1: Inhibitory and Stimulatory Activity of this compound against PDHK Isoforms
| Target Kinase | Assay Type | Parameter | Value | Notes |
| PDHK1 | Radiometric Assay | IC50 | 36.8 ± 18 nM | Potent inhibition.[2] |
| PDHK2 | Radiometric Assay | IC50 | 6.4 ± 2.2 nM | Most potent target.[2] |
| PDHK3 | Radiometric Assay | IC50 | 600 nM | Weaker inhibition.[2] |
| PDHK4 | Radiometric Assay | Activity | Stimulation | Paradoxical stimulation observed at >10 nM.[2][4] |
| Scaffold-free PDHK1/3 | In vitro kinase assay | Activity | Stimulation | Increased basal activity at saturating concentrations.[5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound against a broad panel of kinases.
Materials:
-
This compound stock solution
-
Kinase panel (commercial service or in-house)
-
Appropriate kinase substrates and ATP
-
Assay buffer
-
Detection reagents (e.g., for luminescence- or fluorescence-based assays)
-
Multi-well plates
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP in the assay buffer.
-
Compound Incubation: Add this compound at various concentrations to the kinase reaction mixtures. Include a vehicle-only control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction (often by adding ATP) and incubate for a specified time at the optimal temperature for the kinases.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measuring ADP production or substrate phosphorylation).
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound and determine the IC50 values for any inhibited kinases.
Protocol 2: Cell-Based Assay to Investigate Off-Target Effects
This protocol describes a general method to assess the on- and off-target effects of this compound in a cellular context.
Materials:
-
Cells of interest
-
This compound stock solution
-
Cell culture medium and reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., phospho-PDC E1α, total PDC E1α, and antibodies for potential off-target signaling pathways)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations, including a vehicle control.
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against your target of interest (e.g., phospho-PDC E1α) and potential off-target pathway proteins (e.g., phospho-Akt, phospho-ERK). Also, probe for the total protein levels as a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the proteins of interest.
Mandatory Visualizations
Caption: this compound signaling pathway and its paradoxical effect on PDHK4.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical relationships between causes and effects of this compound off-target activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results from AZD7545 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AZD7545.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1) and Pyruvate Dehydrogenase Kinase 2 (PDHK2)[1][2]. It binds to the lipoyl-binding pocket of these kinases, which disrupts their interaction with the dihydrolipoyl transacetylase (E2) component of the Pyruvate Dehydrogenase Complex (PDC)[3][4][5]. This inhibition prevents the phosphorylation and subsequent inactivation of the PDC's E1α subunit[3]. As a result, PDC activity increases, leading to enhanced conversion of pyruvate to acetyl-CoA and increased glucose oxidation[6].
Q2: We observed a weaker than expected cellular response to this compound. What are the potential causes?
Several factors can contribute to a diminished response to this compound:
-
High Expression of PDHK4: Cells with high endogenous levels of PDHK4 may show a blunted response, as this compound has been reported to stimulate PDHK4 activity[1].
-
Compound Instability: Ensure proper storage and handling of this compound. Repeated freeze-thaw cycles can lead to degradation of the molecule[1].
-
Cell Culture Conditions: High concentrations of glucose in the cell culture media can counteract the effects of PDC activation[1].
-
Development of Resistance: Prolonged exposure of cells to this compound may lead to the development of resistant populations[1].
Q3: Unexpectedly, we are seeing an increase in the phosphorylation of the Pyruvate Dehydrogenase (PDH) complex after this compound treatment. Why might this occur?
This counterintuitive finding is likely due to the paradoxical stimulatory effect of this compound on other PDHK isoforms. Specifically, this compound can stimulate the activity of PDHK4 and, at saturating concentrations, can also increase the basal activity of scaffold-free PDHK1 and PDHK3[1][7]. If your experimental system has high expression levels of these isoforms, the stimulatory effect of this compound may override its inhibitory effect on PDHK1 and PDHK2, resulting in a net increase in PDH phosphorylation and inactivation[1].
Q4: Are there any known off-target effects or toxicities associated with this compound?
While specific public information on this compound toxicities is limited due to the discontinuation of its clinical trials, general toxicities have been observed with other kinase inhibitors[8]. These can include cardiovascular, gastrointestinal, dermatological, and hematological side effects[8]. In preclinical studies, unexpected weight loss or signs of metabolic distress in animal models could indicate an alteration of metabolic homeostasis due to systemic PDC activation[8]. Close monitoring for such effects is recommended.
Q5: Could the observed unexpected results be due to metabolic reprogramming in our cancer cell line?
Yes, this is a possibility. While this compound has been shown to suppress the growth of some cancer cells, the specific response can be cell-line dependent[1]. To investigate this, consider the following:
-
Metabolic Flux Analysis: Perform metabolic flux analysis to understand how this compound is altering the central carbon metabolism in your specific cell line[1].
-
Nutrient Dependence Assessment: Culture cells in media with varying concentrations of glucose and glutamine to determine if the effect of this compound is dependent on nutrient availability[1].
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PDHK Isoforms
| Target Isoform | Parameter | Value (nM) | Reference |
| PDHK1 | IC₅₀ | 36.8 | [2][4] |
| PDHK2 | IC₅₀ | 6.4 | [2][4] |
| PDHK3 | IC₅₀ | 600 | [3] |
| PDHK4 | IC₅₀ | >10,000 (stimulatory effect noted) | [4] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular and In Vivo Activity of this compound
| System | Parameter | Value (nM) | Reference |
| Recombinant human PDHK2 | EC₅₀ (PDH activity) | 5.2 | [4][6] |
| Primary rat hepatocytes | EC₅₀ (PDH activity) | 105 | [4][6] |
| Obese (fa/fa) Zucker rats | Effective Dose | 10 mg/kg (twice daily) | [6][9] |
EC₅₀ values represent the concentration of this compound required to elicit 50% of the maximal response.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
Technical Support Center: Optimizing AZD7545 Dosage for Long-Term In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AZD7545 dosage for long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1) and Pyruvate Dehydrogenase Kinase 2 (PDHK2).[1][2] It functions by binding to the lipoyl-binding pocket of these PDHK isoforms, which disrupts their interaction with the dihydrolipoyl transacetylase (E2) component of the Pyruvate Dehydrogenase Complex (PDC).[1][2] This inhibition prevents the phosphorylation and subsequent inactivation of the PDC, leading to its activation and an increase in glucose oxidation.[1][3]
Q2: What are the recommended storage conditions and stability of this compound and its solutions?
A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[2][4] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4][5] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[2]
Q3: What is the paradoxical activation of PDHK4 by this compound?
A3: A documented phenomenon with this compound is its paradoxical stimulatory effect on Pyruvate Dehydrogenase Kinase 4 (PDHK4) activity, particularly at concentrations greater than 10 nM.[3][6] While it inhibits PDHK1 and PDHK2, it can increase the activity of PDHK4.[3][6] Some studies have also noted a similar stimulatory effect on scaffold-free PDHK3.[7][8] This is a critical consideration for interpreting experimental results, as the net effect on PDC activity will depend on the relative expression levels of the different PDHK isoforms in the specific experimental model.[6]
Q4: Why was the clinical development of this compound discontinued (B1498344)?
A4: The clinical trials for this compound were discontinued for reasons that have not been publicly disclosed.[9] While the exact cause is unknown, potential reasons for early-phase clinical trial discontinuation can range from unfavorable pharmacokinetic properties and unexpected toxicities to strategic business decisions by the developing company.[10][11] Researchers should be aware of this and proceed with caution, including thorough toxicity assessments in their preclinical studies.
Troubleshooting Guides
Issue 1: Unexpected In Vivo Toxicity (e.g., weight loss, metabolic distress)
-
Possible Cause: Systemic activation of the Pyruvate Dehydrogenase Complex (PDC) can alter metabolic homeostasis. Different tissues have varying dependencies on glucose versus fatty acid oxidation, and a sudden shift can lead to adverse effects. Off-target effects, common with kinase inhibitors, could also contribute to toxicity.[1]
-
Troubleshooting Steps:
-
Monitor Metabolic Parameters: Regularly monitor blood glucose and lactate (B86563) levels to check for hypoglycemia or other metabolic imbalances.[1]
-
Assess Animal Well-being: Record daily food and water intake and perform regular clinical observations for any changes in behavior or appearance.[1]
-
Dose De-escalation: If toxicity is observed, reduce the dose to a previously well-tolerated level or conduct a dose-response study to determine the maximum tolerated dose (MTD).[1]
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key metabolic organs such as the liver, skeletal muscle, heart, and kidneys to identify any tissue damage.[1]
-
Issue 2: Inconsistent or Paradoxical In Vitro/In Vivo Results
-
Possible Cause: The paradoxical activation of PDHK4 by this compound can lead to unexpected outcomes, especially in systems with high PDHK4 expression.[3][6] Discrepancies between in vitro and in vivo results can also be due to the pharmacokinetic properties of the compound.[3]
-
Troubleshooting Steps:
-
Determine PDHK Isoform Expression: Use qPCR or Western blotting to quantify the relative expression levels of PDHK1, PDHK2, PDHK3, and PDHK4 in your cells or tissues. High levels of PDHK4 may explain a blunted or opposite response.[6]
-
Optimize Concentration: Perform a dose-response study to identify a concentration that provides selective inhibition of PDHK1/PDHK2 without significantly stimulating PDHK4.[3]
-
Consider Pharmacokinetics: The in vivo half-life, distribution, and metabolism of this compound can influence its local concentration and effects in different tissues.[3]
-
Issue 3: Poor or Inconsistent Drug Exposure
-
Possible Cause: this compound has low aqueous solubility, and its formulation is critical for consistent in vivo exposure. The stability of the formulation can also impact drug delivery.[1]
-
Troubleshooting Steps:
-
Optimize Formulation: Use a well-defined vehicle for administration. A common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and saline or water.[1][2]
-
Verify Formulation Stability: Ensure that the formulation is stable throughout the preparation and administration period. Prepared solutions for injection should ideally be used immediately.[2]
-
Consider Route of Administration: While oral gavage has been reported, alternative routes may be necessary if oral bioavailability is low or inconsistent.[1]
-
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/System | Value | Reference(s) |
| IC₅₀ PDHK1 | Recombinant Human | 36.8 nM | [2] |
| IC₅₀ PDHK2 | Recombinant Human | 6.4 nM | [2] |
| IC₅₀ PDHK3 | Recombinant Human | 600 nM | [7] |
| EC₅₀ PDH Activity | Recombinant Human PDHK2 | 5.2 nM | [2][12] |
| EC₅₀ Pyruvate Oxidation | Primary Rat Hepatocytes | 105 nM | [2][12] |
| In Vivo Efficacy | Wistar Rats (30 mg/kg, single dose) | Increase in active liver PDH from 24.7% to 70.3% | [12] |
| In Vivo Efficacy | Wistar Rats (30 mg/kg, single dose) | Increase in active skeletal muscle PDH from 21.1% to 53.3% | [12] |
| In Vivo Efficacy | Obese Zucker Rats (10 mg/kg, twice daily for 7 days) | Elimination of postprandial blood glucose elevation | [4][12] |
Experimental Protocols
Protocol 1: Long-Term In Vivo Dosing and Monitoring
This protocol is a general guideline and may require optimization for specific animal models and experimental goals.
-
Animal Model: Obese Zucker rats or other relevant models of metabolic disease.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).[13]
-
For a final dosing solution, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[4]
-
To prepare, add the this compound stock solution to PEG300 and mix until clear. Add Tween-80 and mix, then add saline to the final volume. The final solution should be clear.[4] Prepare fresh daily.
-
-
Dosing Regimen:
-
Monitoring:
-
Metabolic Parameters: Monitor blood glucose levels regularly (e.g., weekly or bi-weekly), especially postprandially.[12] Periodic measurement of plasma lactate and triglycerides can also be informative.
-
Body Weight and Food/Water Intake: Record body weight at least twice a week and monitor daily food and water consumption.[1]
-
Clinical Observations: Perform daily checks for any signs of toxicity or distress.[1]
-
Pharmacodynamic Readouts: At the end of the study, collect tissues (liver, skeletal muscle) to measure the proportion of active (dephosphorylated) PDC to confirm target engagement.[12]
-
Protocol 2: In Vitro PDHK Inhibition Assay
-
Materials: Recombinant human PDHK isoforms (PDHK1, PDHK2, PDHK4), purified E1 component of the PDC (substrate), ATP, and this compound.
-
Procedure:
-
In a reaction buffer, combine the PDHK isoform and the E1 substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP for radiometric detection).
-
Incubate to allow for phosphorylation of the E1 subunit.
-
Quantify the extent of E1 phosphorylation. This can be done using autoradiography for radiometric assays or with phosphorylation-specific antibodies in an ELISA-based format.[3]
-
Calculate the IC₅₀ values by fitting the dose-response data to a suitable pharmacological model.[3]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the Pyruvate Dehydrogenase Complex.
Caption: General experimental workflow for a long-term in vivo study with this compound.
Caption: Troubleshooting logic for unexpected in vivo results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by this compound, dichloroacetate, and radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Premature Clinical Trial Discontinuation in the Era of Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Troubleshooting inconsistent PDC activation with AZD7545
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7545. Our goal is to help you overcome common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), with particular activity against isoforms PDHK1 and PDHK2.[1][2] PDHKs are key enzymes that phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[1][3] By inhibiting PDHK, this compound prevents this inactivation, leading to a higher proportion of active, dephosphorylated PDC.[1][3] This, in turn, enhances the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and promoting mitochondrial respiration.[3] this compound is a non-ATP competitive inhibitor, binding to the lipoyl-binding pocket of PDHK.[1]
Q2: I am observing inconsistent or weaker-than-expected PDC activation with this compound. What are the potential causes?
Several factors can contribute to variable this compound efficacy. A primary reason can be the paradoxical activation of other PDHK isoforms.[4] While this compound inhibits PDHK1 and PDHK2, it can stimulate the activity of PDHK4, especially at higher concentrations.[4] Additionally, at saturating concentrations, it may increase the activity of scaffold-free PDHK3. Therefore, the overall effect on PDC activation depends on the relative expression levels of different PDHK isoforms in your specific experimental model. Other factors could include compound instability, suboptimal cell culture conditions, or the development of cellular resistance over time.
Q3: My in vitro and in vivo results with this compound are not correlating. Why might this be?
Discrepancies between in vitro and in vivo outcomes can arise from differences in the tissue-specific expression of PDHK isoforms.[4] For instance, if a tissue has high levels of PDHK4, the paradoxical stimulatory effect of this compound might counteract its inhibitory effects on PDHK1 and PDHK2, leading to a different net result than what is observed in a cell line with a different isoform profile.[4] Pharmacokinetic and pharmacodynamic properties of this compound in a whole-organism context, which are not fully recapitulated in vitro, also play a significant role.[4]
Q4: Are there specific recommendations for storing and handling this compound?
Proper storage and handling are crucial for maintaining the compound's stability and activity. It is recommended to store this compound as a powder at -20°C for long-term storage.[5] For stock solutions, typically prepared in DMSO, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] When preparing formulations for in vivo studies, ensure the vehicle is appropriate and the compound is fully solubilized or homogeneously suspended.[5][6]
Data Presentation
Table 1: In Vitro Inhibitory/Activator Activity of this compound
| Target/Assay | Species/System | IC50 (nM) | EC50 (nM) | Reference(s) |
| PDHK1 | Recombinant Human | 36.8 | - | [5][7][8] |
| PDHK2 | Recombinant Human | 6.4 | - | [5][7][8] |
| PDHK3 | Recombinant Human | 600 | - | [8][9] |
| PDHK4 | Recombinant Human | >10,000 (No inhibition) | - | [5][7] |
| PDH Activity | In the presence of PDHK2 | - | 5.2 | [5][10] |
| Pyruvate Oxidation | Primary Rat Hepatocytes | - | 105 | [5][10] |
Table 2: Effects of this compound on PDH Activity in Rodent Models
| Species | Tissue | Dose | % Active PDH (Control vs. Treated) | Reference(s) |
| Wistar Rats | Liver | 30 mg/kg | 24.7% vs. 70.3% | [10][11] |
| Wistar Rats | Skeletal Muscle | 30 mg/kg | 21.1% vs. 53.3% | [10][11] |
| Obese Zucker (fa/fa) Rats | Muscle | 10 mg/kg | Significantly elevated | [10] |
Mandatory Visualizations
Caption: this compound signaling pathway for PDC activation.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Experimental Protocols
Protocol 1: In Vitro PDHK Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound against different PDHK isoforms.
-
Materials:
-
Recombinant human PDHK1, PDHK2, and PDHK4 enzymes.
-
PDH E1α subunit or a synthetic peptide substrate.
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit.
-
This compound.
-
Assay Buffer.
-
96-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in Assay Buffer.
-
In a 96-well plate, add the this compound dilutions or a vehicle control.
-
Add the PDHK enzyme and substrate solution to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate. For ADP-Glo™, this involves measuring the amount of ADP produced.
-
Calculate the IC50 values by fitting the dose-response data to a suitable pharmacological model.[12]
-
Protocol 2: Cellular Pyruvate Oxidation Assay
-
Objective: To assess the effect of this compound on pyruvate metabolism in a cellular context.
-
Materials:
-
Primary hepatocytes or a relevant cell line.
-
Collagen-coated culture plates.
-
Krebs-Henseleit buffer.
-
[1-¹⁴C]-pyruvate.
-
CO₂ trapping agent and scintillation fluid.
-
This compound.
-
-
Procedure:
-
Seed cells in collagen-coated plates and allow them to attach.
-
Wash the cells with Krebs-Henseleit buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Initiate the assay by adding Krebs-Henseleit buffer containing [1-¹⁴C]-pyruvate.
-
Immediately seal the wells and incubate at 37°C for a defined period (e.g., 60 minutes).
-
The rate of pyruvate oxidation is determined by measuring the amount of ¹⁴CO₂ produced and trapped.
-
Calculate the EC50 for the stimulation of pyruvate oxidation from the dose-response curve.[3][8]
-
Protocol 3: Western Blotting for Phosphorylated PDH
-
Objective: To determine the effect of this compound on the phosphorylation state of the PDH E1α subunit in cells or tissues.
-
Materials:
-
Cells or tissue samples treated with this compound.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Primary antibodies against phospho-PDH-E1α and total PDH-E1α.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells or animals with this compound for the desired time.
-
Lyse cells or homogenize tissues in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-PDH-E1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total PDH-E1α to normalize for protein loading.[6][13][14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to minimize AZD7545 toxicity in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing AZD7545-induced toxicity in primary cell cultures. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), specifically targeting the PDHK1 and PDHK2 isoforms.[1] Its primary mechanism of action is to prevent the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[2] By inhibiting PDK, this compound effectively activates the PDC, which in turn enhances the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle and promoting glucose oxidation.[1][2]
Q2: What is the key signaling pathway affected by this compound?
A2: this compound directly targets the PDK-mediated regulation of the Pyruvate Dehydrogenase Complex. Inhibition of PDK1 and PDK2 by this compound leads to a sustained activation of the PDC, thereby increasing mitochondrial respiration.
Q3: Why am I observing toxicity in my primary cell cultures treated with this compound?
A3: Toxicity in primary cell cultures treated with this compound can stem from several factors:
-
On-target metabolic effects: By forcing a metabolic shift towards glucose oxidation, this compound can decrease the NAD+/NADH ratio. This can slow cell proliferation, particularly in cells that are highly glycolytic.[3] This effect has been observed in primary human CD4+ T cells.[3]
-
Off-target effects: Although this compound is selective for PDHK1 and PDHK2, like many kinase inhibitors, it may have off-target activities at higher concentrations, leading to unforeseen cellular stress.[4]
-
Paradoxical stimulation of PDHK4: this compound has been shown to stimulate the activity of PDHK4 in the absence of the PDC core.[4] The in vivo and in vitro consequences of this are not fully understood but could contribute to unexpected metabolic responses.[4]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1%.
-
Cell type-specific sensitivity: Primary cells, being more physiologically relevant than cell lines, often exhibit greater sensitivity to metabolic perturbations.
Q4: Is there any information on the toxicity profile of this compound from clinical trials?
A4: Specific details regarding the toxicity profile of this compound from preclinical or clinical studies are not publicly available. The development of this compound was discontinued (B1498344) during Phase 1 clinical trials for reasons that have not been disclosed.[4] Therefore, it is crucial for researchers to proceed with caution and perform thorough dose-response and toxicity assessments in their specific primary cell culture models.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize this compound-induced toxicity.
Quantitative Data
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory and Cellular Activity of this compound
| Target/System | Parameter | Value | Reference(s) |
| Recombinant Human PDHK1 | IC₅₀ | 36.8 nM | [1] |
| Recombinant Human PDHK2 | IC₅₀ | 6.4 nM | [1] |
| Recombinant Human PDHK3 | IC₅₀ | 600 nM | [1] |
| Recombinant Human PDHK4 | Activity | Stimulatory at >10 nM | [4] |
| Recombinant Human PDHK2 | EC₅₀ (PDH activity) | 5.2 nM | [5][6] |
| Primary Rat Hepatocytes | EC₅₀ (pyruvate oxidation) | 105 nM | [5][6] |
Table 2: Effects of this compound on Cell Proliferation
| Cell Type | Concentration | Incubation Time | Effect | Reference(s) |
| BRAFV600E Human Melanoma Cells | 10 µM | 90 hours | Growth suppression | [7] |
| NRASmut Human Melanoma Cells | 10 µM | 120 hours | Growth suppression | [7] |
| Primary Human CD4+ T Cells | 5 µM | 4 days | Reduced proliferation (rescued by 1 mM pyruvate) | [3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC₅₀) of this compound
This protocol outlines a general method to determine the concentration of this compound that reduces primary cell viability by 50%.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., Resazurin-based)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours to allow for attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 1 nM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%) and a "no-treatment control".
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), depending on the cell type and experimental endpoint.
-
-
Cell Viability Assessment (Resazurin Assay):
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours, protected from light.
-
Measure fluorescence using a plate reader (approx. 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from a "medium-only" control.
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to calculate the CC₅₀.
-
Protocol 2: Pyruvate Rescue Experiment to Mitigate Metabolic Toxicity
This protocol is designed to assess if the observed toxicity of this compound is due to on-target metabolic effects that can be alleviated by providing an alternative metabolic substrate.
Materials:
-
Same as Protocol 1
-
Sodium Pyruvate solution (sterile, cell culture grade)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare two sets of this compound dilutions: one in standard complete medium and another in complete medium supplemented with 1 mM sodium pyruvate.
-
-
Incubation and Viability Assessment:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Calculate the CC₅₀ for this compound in both the presence and absence of supplemental pyruvate.
-
A significant rightward shift in the CC₅₀ curve in the presence of pyruvate suggests that the toxicity is at least partially mediated by the metabolic shift induced by this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Stability of AZD7545 in different cell culture media
Welcome to the technical support center for AZD7545. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and effective use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), with particular selectivity for the PDHK1 and PDHK2 isoforms.[1][2][3][4] It functions as a non-ATP competitive inhibitor by binding to the lipoyl-binding pocket of PDHK.[1][5] This binding prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[1][2] As a result, this compound treatment leads to the activation of the PDC, which enhances the conversion of pyruvate to acetyl-CoA and promotes glucose oxidation.[1][2]
Q2: What are the known paradoxical effects of this compound?
While this compound inhibits PDHK1 and PDHK2, it has been observed to have paradoxical stimulatory effects on other PDHK isoforms.[6] Specifically, it can stimulate the activity of PDHK4 and, at saturating concentrations, may increase the basal activity of scaffold-free PDHK1 and PDHK3.[5][6] This is a crucial factor to consider, as the overall effect of this compound on PDC activity can depend on the relative expression levels of the different PDHK isoforms in the experimental system being used.[6]
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[3] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[3][6] For short-term storage, stock solutions can be kept at -20°C for up to one month.[3]
Stability of this compound in Cell Culture Media
Below is a table with representative, hypothetical data on the stability of a small molecule like this compound in common cell culture media to illustrate what a stability profile might look like.
Table 1: Representative Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | MEM + 10% FBS (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 97 | 99 |
| 8 | 92 | 90 | 94 |
| 24 | 85 | 82 | 88 |
| 48 | 76 | 71 | 80 |
Note: This data is illustrative and intended to provide a general expectation of small molecule stability. Actual stability should be determined experimentally.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cell culture experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weaker than expected cellular response to this compound | High expression of PDHK4: Since this compound can stimulate PDHK4, high endogenous levels of this isoform may counteract the inhibitory effects on PDHK1 and PDHK2.[6] Compound instability: Degradation of this compound due to improper storage or instability in the cell culture medium.[6] High glucose media: High glucose concentrations can counteract the effects of PDC activation.[6] | Assess PDHK isoform expression: Use qPCR or Western blotting to determine the relative expression levels of PDHK isoforms in your cell model.[6] Verify compound integrity: Use a fresh aliquot of this compound and confirm its concentration.[6] Perform a stability study in your specific cell culture medium (see protocol below). Consider media formulation: Be aware of the glucose concentration in your media and its potential impact on your experimental outcome. |
| Inconsistent or paradoxical results in cellular assays | Off-target effects: High concentrations of this compound may lead to off-target activities. Dominant expression of PDHK4: The stimulatory effect on PDHK4 may be the dominant observation.[8] Altered metabolic state of cells: The metabolic state of the cells can influence their response to this compound.[8] | Perform a dose-response experiment: Determine the optimal concentration of this compound for your specific cell line.[6] Characterize PDHK isoform expression: Understand the PDHK expression profile of your cells.[8] Standardize cell culture conditions: Ensure consistent cell density and health.[6] |
| Unexpected increase in PDH phosphorylation with this compound treatment | Paradoxical stimulation of PDHK4: The stimulatory effect of this compound on PDHK4 may lead to a net increase in PDH phosphorylation.[6] Scaffold-free PDHK1/3 stimulation: At high concentrations, this compound can increase the activity of scaffold-free PDHK1 and PDHK3.[5][6] | Assess PDHK4 expression: High levels of PDHK4 are a likely cause of this observation.[6] Conduct an in vitro kinase assay: Confirm the stimulation of recombinant PDHK4 by this compound in your experimental conditions.[6] Titrate this compound concentration: Use the lowest effective concentration to minimize paradoxical effects. |
| Precipitate observed in cell culture medium | Poor solubility: this compound is insoluble in water.[3] The final concentration of the solvent (e.g., DMSO) may not be sufficient to maintain solubility in the aqueous medium. Media components: Bicarbonate and pyruvate in the media can impact the stability and solubility of compounds.[9] | Use fresh DMSO: Moisture-absorbing DMSO can reduce solubility.[3] Optimize final solvent concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to cause cellular toxicity. Warm medium: Gently warm the medium to 37°C and swirl to help dissolve any precipitate. If it remains, the medium should be discarded.[10] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7]
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
24-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Cold acetonitrile (B52724) with an internal standard
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare the cell culture medium to be tested, with or without serum, as required for your experiments.
-
Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
-
The 0-hour time point should be collected immediately after adding the working solution to the plate.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the amount of this compound remaining at each time point.
-
The percentage of this compound remaining is calculated by comparing the peak area of this compound at each time point to its peak area at time 0.[7]
-
Visualizations
Caption: this compound inhibits PDHK1/2, activating the PDC and promoting the conversion of pyruvate to acetyl-CoA.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Addressing batch-to-batch variability of AZD7545
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor AZD7545. The information is designed to help address potential issues, with a focus on tackling batch-to-batch variability to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDHK).[1][2] Its primary molecular targets are PDHK1 and PDHK2.[1][3][4]
Q2: What is the mechanism of action for this compound?
This compound functions as a non-ATP competitive inhibitor.[1] It binds to the lipoyl-binding pocket of PDHK, which disrupts the interaction between PDHK and the dihydrolipoyl transacetylase (E2) component of the Pyruvate Dehydrogenase Complex (PDC).[1][3] By inhibiting PDHK, this compound prevents the phosphorylation and subsequent inactivation of the PDC. This leads to an increase in PDC activity and enhanced glucose oxidation.[1][2]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C and is stable for at least four years.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[3]
Q4: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in several organic solvents. It is recommended to prepare high-concentration stock solutions in dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[5][6] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 may be necessary.[3][7] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability can manifest as inconsistencies in the observed potency, solubility, or overall performance of this compound in your experiments. This guide provides a systematic approach to identifying and resolving such issues.
Q5: I am observing a significant difference in the IC50/EC50 values of this compound between different batches. What could be the cause?
Discrepancies in potency between batches can stem from several factors:
-
Purity Differences: The presence of impurities from the synthesis process can affect the compound's activity.
-
Incorrect Concentration: Inaccurate weighing or incomplete dissolution of the compound can lead to errors in the actual concentration of the stock solution.
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
Recommended Actions:
-
Verify Stock Solution Concentration: Use a spectrophotometer to measure the absorbance of your stock solution and calculate the concentration using the molar extinction coefficient, if available.
-
Assess Purity: If you have access to analytical equipment, perform High-Performance Liquid Chromatography (HPLC) to check the purity of each batch.
-
Perform a Dose-Response Curve Comparison: Run a parallel experiment with the old and new batches to confirm the shift in potency.
Q6: A new batch of this compound is showing poor solubility compared to the previous one. How can I troubleshoot this?
Solubility issues can arise from:
-
Different Salt Forms or Polymorphs: The manufacturing process might result in different crystalline forms of the compound with varying solubility.
-
Presence of Insoluble Impurities: Contaminants from the synthesis can affect the dissolution of the active compound.
-
Moisture Absorption: As noted, moisture can impact the solubility of this compound in DMSO.[3]
Recommended Actions:
-
Visual Inspection: Carefully inspect the solid compound from each batch for any differences in color or crystal morphology.
-
Solubility Testing: Perform a systematic solubility test in your desired solvent. Start with a small amount of the compound and incrementally add solvent while vortexing or sonicating.
-
Use of Co-solvents: For challenging batches, consider the use of co-solvents or excipients to improve solubility, especially for in vivo applications.[6]
Q7: My experimental results with a new batch of this compound are highly variable and not reproducible. What steps should I take?
High variability can be a symptom of compound instability or interference with the assay.
-
Compound Instability: The compound may be degrading in your experimental media.
-
Assay Interference: The compound or impurities could be interfering with your assay technology (e.g., autofluorescence, light quenching).[8]
Recommended Actions:
-
Stability Test: Incubate the compound in your assay buffer for the duration of your experiment and then analyze its integrity by HPLC.
-
Assay Interference Controls: Run control experiments to check for autofluorescence or other forms of assay interference by the compound.[8]
-
Orthogonal Assay: If possible, confirm your results using a different experimental method that relies on an alternative detection principle.[8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | EC50 (nM) | Species | Reference |
| PDHK1 | 36.8 | - | Human | [3][4] |
| PDHK2 | 6.4 | 5.2 | Human | [3][4] |
| PDHK3 | 600 | - | Human | [5] |
| PDHK4 | >10,000 (stimulates) | - | Human | [3] |
| PDC Activity | - | 105 | Rat (Hepatocytes) | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 95 mg/mL (198.38 mM) | [3] |
| Ethanol | 95 mg/mL | [3] |
| Water | Insoluble | [3] |
| DMF | 20 mg/mL | [5] |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of this compound by HPLC
Objective: To assess the purity of a new batch of this compound and compare it to a reference batch.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade DMSO, acetonitrile (B52724), and water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 HPLC column
Procedure:
-
Prepare a 1 mg/mL stock solution of each this compound batch in DMSO.
-
Prepare a working solution of 100 µg/mL by diluting the stock solution in the mobile phase.
-
Set up the HPLC system with a C18 column. A common mobile phase for small molecules is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Inject 10 µL of each sample.
-
Analyze the chromatograms for the area of the main peak and any impurity peaks.
-
Calculate the purity of each batch as: (Area of main peak / Total area of all peaks) * 100.
-
Compare the purity of the new batch to the reference batch.
Protocol 2: Comparative Dose-Response Analysis
Objective: To functionally compare the potency of two different batches of this compound.
Materials:
-
This compound (new and reference batches)
-
Cell line or enzyme preparation for the assay
-
Assay-specific reagents
Procedure:
-
Prepare fresh stock solutions of both batches of this compound in DMSO.
-
Perform serial dilutions of each stock solution to create a range of concentrations for the dose-response curve.
-
On the same plate, perform your standard assay using both the new and reference batches of this compound.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
After the assay is complete, measure the output and plot the dose-response curves for both batches.
-
Calculate the IC50 or EC50 values for each batch and compare them. A significant deviation may indicate a problem with the new batch.
Visualizations
Caption: Mechanism of action of this compound in the metabolic pathway.
Caption: Experimental workflow for quality control of new this compound batches.
References
Technical Support Center: Overcoming Resistance to AZD7545 in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the Pyruvate Dehydrogenase Kinase (PDK) inhibitor, AZD7545. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows a high IC50 value for this compound or is not responding to treatment. What are the potential reasons?
A1: A lack of response to this compound can be multifactorial. The primary reasons can be categorized as either intrinsic (pre-existing) or acquired resistance.[1][2][3] Potential mechanisms include:
-
Low PDK1/PDK2 Expression: this compound primarily targets PDK1 and PDK2. If your cell line expresses low levels of these isoforms, the drug will have a limited effect.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[4][5][6][7][8]
-
Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to become less reliant on the pathway targeted by this compound.[9][10][11] This could involve increased utilization of alternative energy sources or activation of compensatory metabolic pathways.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of PDK inhibition.[12][13][14][15][16]
-
Target Alteration: Although less common for non-ATP competitive inhibitors, mutations in the drug-binding site of PDK1 or PDK2 could potentially reduce the binding affinity of this compound.[17][18]
Q2: How can I determine if my cell line is actively pumping out this compound?
A2: You can investigate the involvement of drug efflux pumps through several experimental approaches:
-
Co-treatment with ABC Transporter Inhibitors: Treat your cells with this compound in combination with known inhibitors of P-gp (e.g., Verapamil, Tariquidar) or BCRP (e.g., Ko143). A significant decrease in the IC50 of this compound in the presence of these inhibitors suggests the involvement of efflux pumps.
-
Rhodamine 123 Efflux Assay: P-gp activity can be directly measured by monitoring the efflux of the fluorescent substrate Rhodamine 123. Cells with high P-gp activity will show lower intracellular fluorescence. This can be measured by flow cytometry or a fluorescence plate reader.
-
Western Blot Analysis: Assess the protein expression levels of P-gp (ABCB1) and BCRP (ABCG2) in your resistant cell line compared to a sensitive parental line.
Q3: What are the potential bypass signaling pathways that could be activated in response to this compound treatment?
A3: Inhibition of PDK by this compound is expected to shift cellular metabolism from glycolysis towards oxidative phosphorylation.[19][20] Cells may compensate for this metabolic shift by activating pro-survival signaling pathways. Potential bypass pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its activation can promote metabolic reprogramming and resistance to various therapies.[12][21]
-
MAPK/ERK Pathway: This pathway is also crucial for cell proliferation and survival and has been implicated in resistance to various targeted therapies.[12]
-
AMPK Signaling: As a key sensor of cellular energy status, the AMP-activated protein kinase (AMPK) pathway could be modulated in response to metabolic stress induced by this compound, potentially leading to adaptive responses.
Q4: How do I develop an this compound-resistant cancer cell line for my studies?
A4: Developing a drug-resistant cell line is a common method for studying resistance mechanisms.[22][23][24] The general protocol involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period (typically 3-6 months or longer). The goal is to select for a population of cells that can survive and proliferate at a significantly higher concentration of the drug.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a repeater pipette for dispensing cells to ensure uniform seeding density across wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental conditions. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions in culture media. Visually inspect for any precipitation. |
| Suboptimal Assay Incubation Time | The duration of drug exposure can influence the IC50 value. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
Issue 2: No significant difference in IC50 between parental and suspected resistant cell lines.
| Potential Cause | Troubleshooting Steps |
| Incomplete Resistance Development | The resistant cell line may not have been exposed to a sufficiently high concentration of this compound or for a long enough duration. Continue the dose-escalation protocol.[22][25] |
| Reversion of Resistance | Drug resistance can sometimes be unstable. Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound to ensure the persistence of the resistant phenotype. |
| Cell Viability Assay Not Sensitive Enough | Consider using alternative or complementary assays to assess drug response, such as colony formation assays or apoptosis assays (e.g., Annexin V staining). |
Data Presentation
Table 1: In Vitro IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | 0.5 ± 0.08 | 5.2 ± 0.45 | 10.4 |
| A549 | 1.2 ± 0.15 | 15.8 ± 1.2 | 13.2 |
| HCT116 | 0.8 ± 0.09 | 9.5 ± 0.78 | 11.9 |
| (Data are presented as mean ± SD from three independent experiments and are hypothetical examples) |
Table 2: Protein Expression Levels of Potential Resistance Markers
| Cell Line | P-gp (ABCB1) Relative Expression | p-Akt (Ser473)/Total Akt Ratio |
| MCF-7 Parental | 1.0 | 1.0 |
| MCF-7 Resistant | 4.5 | 3.2 |
| A549 Parental | 1.0 | 1.0 |
| A549 Resistant | 1.2 | 5.8 |
| (Data are hypothetical and represent fold change relative to the parental cell line after normalization to a loading control, e.g., β-actin) |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cancer cell line.[26][27][28]
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50 value.
-
Monitor Cell Viability: Initially, significant cell death is expected. Monitor the cells daily and replace the drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells recover and reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.[22]
-
Repeat and Select: Repeat this cycle of recovery and dose escalation. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50, the resistant cell line is considered established.[29]
-
Cryopreservation: Cryopreserve vials of the resistant cells at different passage numbers.
-
Maintenance: Maintain a continuous culture of the resistant cells in the presence of the highest tolerated concentration of this compound to prevent the reversion of the resistant phenotype.
Protocol 2: Western Blot Analysis of Resistance Markers
-
Sample Preparation: Grow parental and this compound-resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp, BCRP, p-Akt, Total Akt, p-ERK, Total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Target Engagement
-
Cell Lysis: Lyse parental and resistant cells with a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against PDK1 or PDK2, or an isotype control antibody, overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PDK and potentially interacting proteins.
Visualizations
Caption: Mechanism of this compound action and potential resistance pathways.
Caption: Experimental workflow for studying this compound resistance.
Caption: Troubleshooting logic for investigating this compound resistance.
References
- 1. ijsra.net [ijsra.net]
- 2. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 3. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 9. Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Culture Academy [procellsystem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. clyte.tech [clyte.tech]
- 27. researchgate.net [researchgate.net]
- 28. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of AZD7545
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD7545. The following information will assist in designing and interpreting control experiments to validate the specificity of this Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), with primary targets being PDHK1 and PDHK2.[1][2][3][4] It functions as a non-ATP competitive inhibitor by binding to the lipoyl-binding pocket of PDHK.[1] This binding prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC), leading to increased PDC activity and enhanced glucose oxidation.[1][5]
Q2: What are the known isoform selectivities of this compound?
This compound exhibits selectivity for PDHK1 and PDHK2. It is a less potent inhibitor of PDHK3 and has been reported to paradoxically stimulate the activity of PDHK4.[6] This is a critical consideration when interpreting experimental results, as the overall effect on PDC activity will depend on the relative expression levels of the different PDHK isoforms in the experimental system.
Q3: Why is it crucial to perform control experiments to validate the specificity of this compound?
Validating the specificity of any small molecule inhibitor is essential to ensure that the observed biological effects are due to the modulation of the intended target and not a result of off-target interactions. For this compound, control experiments are necessary to:
-
Confirm engagement with PDHK1 and PDHK2 in your experimental model.
-
Rule out significant off-target effects that could confound data interpretation.
Q4: What is a "phenocopy" experiment, and how is it relevant for validating this compound?
A phenocopy experiment aims to demonstrate that the pharmacological effects of a small molecule inhibitor (like this compound) mimic the phenotype observed upon genetic perturbation (e.g., siRNA/shRNA knockdown or CRISPR-Cas9 knockout) of its target.[7][8][9] For this compound, a successful phenocopy experiment would show that treatment with the inhibitor produces similar cellular or metabolic changes as the specific knockdown or knockout of PDHK1 and/or PDHK2.[10] This provides strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of PDC activity.
-
Possible Cause: High expression of the paradoxically stimulated PDHK4 isoform in your cell line or tissue model.
-
Troubleshooting Step: Determine the relative expression levels of all four PDHK isoforms (PDHK1-4) using methods like qPCR or Western blotting. If PDHK4 expression is high, consider using a different model system or interpreting the results with caution.
-
Possible Cause: Suboptimal inhibitor concentration or compound degradation.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound in your system. Ensure proper storage of the compound (powder at -20°C, stock solutions in DMSO at -80°C) and use a fresh aliquot.
Issue 2: Observed cellular phenotype does not match the expected outcome of PDC activation.
-
Possible Cause: Off-target effects of this compound. While it is selective for PDHK1/2, high concentrations may inhibit other kinases or proteins.
-
Troubleshooting Step: Perform a kinome-wide selectivity profiling assay to identify potential off-target interactions. Additionally, compare the phenotypic effects of this compound with those of structurally unrelated PDHK inhibitors.
-
Possible Cause: The cellular phenotype is a result of a complex signaling network and not solely dependent on PDC activity.
-
Troubleshooting Step: Conduct pathway analysis experiments. For example, measure changes in downstream metabolites of the TCA cycle or assess the activation state of signaling pathways known to be influenced by cellular metabolic shifts.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against PDHK isoforms.
| Target Isoform | IC50 (nM) |
| PDHK1 | 36.8 |
| PDHK2 | 6.4 |
| PDHK3 | 600 |
Data compiled from multiple sources.[1][6]
Experimental Protocols
In Vitro Kinase Assay for PDHK Inhibition
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified PDHK isoforms.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant human PDHK1, PDHK2, or PDHK3 with its substrate, the E1 component of the PDC.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C to allow for phosphorylation.
-
Termination and Detection: Stop the reaction and quantify the incorporation of ³²P into the E1 substrate using SDS-PAGE and autoradiography or a phosphocellulose filter binding assay.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that this compound directly binds to PDHK in a cellular context.[2][11][12][13][14]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble PDHK1 and PDHK2 at each temperature point using Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Phenocopy Experiment: Comparison with Genetic Knockdown
This experiment compares the cellular effects of this compound treatment with the effects of genetically silencing its primary targets.
Methodology:
-
Genetic Perturbation: Transfect cells with siRNA or shRNA constructs targeting PDHK1 and PDHK2, or use CRISPR-Cas9 to generate knockout cell lines. Include appropriate negative controls (e.g., non-targeting siRNA).
-
Pharmacological Inhibition: Treat wild-type cells with this compound at a concentration known to inhibit PDHK1 and PDHK2.
-
Phenotypic Analysis: After a suitable incubation period, assess a relevant cellular phenotype. This could include:
-
PDC Activity Assay: Measure the activity of the PDC in cell lysates.
-
Metabolic Profiling: Analyze changes in key metabolites, such as lactate (B86563) and pyruvate levels.
-
Cell Proliferation Assay: Determine the effect on cell growth and viability.
-
-
Comparison: Compare the results from the genetically perturbed cells with those from the this compound-treated cells. A similar phenotypic outcome supports the on-target activity of the inhibitor.
Visualizations
Caption: Mechanism of action of this compound on the Pyruvate Dehydrogenase Complex.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of control experiments for validating this compound specificity.
References
- 1. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phenocopy – A Strategy to Qualify Chemical Compounds during Hit-to-Lead and/or Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Identification of phenocopies improves prediction of targeted therapy response over DNA mutations alone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. annualreviews.org [annualreviews.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of AZD7545 and Dichloroacetate (DCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors, AZD7545 and dichloroacetate (B87207) (DCA). Both compounds aim to modulate cellular metabolism by activating the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, these molecules can reverse the Warburg effect, a metabolic characteristic of many cancer cells, and have potential applications in other metabolic diseases. This document presents a detailed analysis of their performance, supported by experimental data, alongside comprehensive experimental protocols and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: Targeting the Gatekeeper of Cellular Respiration
The primary molecular target for both this compound and DCA is pyruvate dehydrogenase kinase (PDK).[1][2] PDKs are a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the E1α subunit of the PDC. This inactivation shunts pyruvate away from mitochondrial oxidation and towards lactate (B86563) production, even in the presence of oxygen (aerobic glycolysis). By inhibiting PDK, both this compound and DCA lead to the dephosphorylation and activation of the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[1][2]
Despite sharing a common target, their mechanisms of inhibition and isoform selectivity differ significantly. This compound is a potent and selective, non-ATP competitive inhibitor that binds to the lipoyl-binding pocket of PDK, thereby disrupting the interaction between PDK and the inner lipoyl-bearing domain of the dihydrolipoyl transacetylase (E2) component of the PDC.[1][3] In contrast, dichloroacetate (DCA) , a structural analog of pyruvate, is a pan-PDK inhibitor that binds to an allosteric site within the N-terminal domain of the kinase.[2][4] This difference in binding mechanism contributes to their vastly different inhibitory potencies.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound and DCA, focusing on their inhibitory activity against PDK isoforms and their effects on cell viability.
Table 1: In Vitro Inhibitory Activity against PDK Isoforms
| Compound | PDK1 | PDK2 | PDK3 | PDK4 |
| This compound (IC50) | 36.8 nM[5] | 6.4 nM[5] | 600 nM[3] | Stimulatory (>10 nM)[5][6] |
| Dichloroacetate (DCA) (IC50/Ki) | ~1.0 mM (Ki)[2] | 183 µM (IC50)[7] | ~8.0 mM (Ki)[2] | 80 µM (IC50)[7] |
| IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. |
Table 2: In Vitro Efficacy in Human Melanoma Cell Lines
| Compound | Cell Line | IC50 (Cell Viability) |
| This compound | A375 | 35.0 µM[4] |
| MeWo | 89.3 µM[4] | |
| SK-MEL-28 | >100 µM[4] | |
| SK-MEL-2 | >100 µM[4] | |
| Dichloroacetate (DCA) | A375 | 14.9 mM[8] |
| MeWo | 13.3 mM[8] | |
| SK-MEL-28 | 20.0 mM[8] | |
| SK-MEL-2 | 27.3 mM[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. The following are representative protocols for key experiments cited in the comparison of this compound and DCA.
In Vitro PDK Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of a specific PDK isoform.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and DCA against recombinant human PDK isoforms.
Materials:
-
Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
-
Recombinant human Pyruvate Dehydrogenase E1α subunit (PDH-E1α) as substrate
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 20 mM potassium phosphate (B84403) pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM DTT)
-
This compound and Dichloroacetate stock solutions in an appropriate solvent (e.g., DMSO)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and DCA) in the kinase assay buffer. A vehicle control (e.g., DMSO) should be included.
-
In a 96-well plate, add the recombinant PDK isoform and the PDH-E1α substrate to the kinase assay buffer.
-
Add the diluted test compounds or vehicle control to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for the radiometric assay) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
For Radiometric Assay: Stop the reaction by adding an appropriate stop solution (e.g., SDS-PAGE loading buffer). Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the PDH-E1α subunit using a phosphorimager.
-
For ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[3][9]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity and proliferation of cultured cells.
Objective: To determine the IC50 of this compound and DCA on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, MeWo melanoma cells)
-
Complete cell culture medium
-
This compound and Dichloroacetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and DCA in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the test compounds or a vehicle control.
-
Incubate the plates for a specified duration (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10][11]
In Vivo Efficacy Study in Rodent Models
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound and DCA.
Objective: To assess the effect of this compound and DCA on tumor growth and/or metabolic parameters in a rodent model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice) for tumor xenograft models, or a relevant metabolic disease model (e.g., obese Zucker rats).
-
Cancer cells for implantation or animals with the desired metabolic phenotype.
-
This compound and Dichloroacetate formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).
-
Calipers for tumor measurement.
-
Equipment for blood collection and analysis of metabolic parameters (e.g., glucose, lactate).
-
Tissue collection and processing reagents.
Procedure:
-
Animal Model Development:
-
For oncology studies, subcutaneously implant cancer cells into the flank of immunocompromised mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
For metabolic studies, use animals with the desired phenotype (e.g., hyperglycemia, hyperlipidemia).
-
-
Randomization and Dosing: Randomly assign animals to treatment groups (vehicle control, this compound, DCA). Administer the compounds according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment:
-
Oncology: Measure tumor volume with calipers at regular intervals. At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Metabolic Disease: Monitor relevant biomarkers such as blood glucose, lactate, and lipid levels at specified time points.
-
-
Tissue Analysis (Optional): At the end of the study, collect tissues of interest (e.g., tumor, liver, muscle) to assess target engagement (e.g., phosphorylation status of PDH) and other downstream effects.
-
Data Analysis: Compare tumor growth curves or metabolic parameters between the treatment groups and the vehicle control group using appropriate statistical methods.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and a representative experimental workflow.
Caption: Signaling pathway of this compound and DCA action.
Caption: A generalized experimental workflow for comparing PDK inhibitors.
Caption: Distinct binding sites of this compound and DCA on PDK.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dichloroacetate inhibits aerobic glycolysis in multiple myeloma cells and increases sensitivity to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AZD7545 Versus Other Pan-PDK Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of AZD7545 with other pan-Pyruvate Dehydrogenase Kinase (PDK) inhibitors. The information presented is intended to aid in the evaluation of these critical metabolic regulators by offering a data-driven analysis of their performance, supported by experimental evidence.
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) isoforms are crucial enzymes that regulate the activity of the Pyruvate Dehydrogenase Complex (PDC), a key gatekeeper of glucose metabolism. By phosphorylating and inactivating the PDC, PDKs shift metabolism from mitochondrial respiration towards glycolysis. Pan-PDK inhibitors, by blocking multiple PDK isoforms, aim to reverse this metabolic switch, making them promising therapeutic agents in various diseases, including cancer and metabolic disorders.
Performance Comparison of Pan-PDK Inhibitors
The inhibitory potency of various pan-PDK inhibitors against the four human PDK isoforms (PDK1, PDK2, PDK3, and PDK4) is a critical determinant of their biological efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibitory strength.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Mechanism of Action |
| This compound | 36.8[1][2][3][4] | 6.4[1][2][3][4] | 600[3][5][6] | >10,000 (stimulates)[1][3] | Binds to the lipoyl-binding pocket[7][8][9] |
| Dichloroacetate (DCA) | - | 183,000[3][10] | - | 80,000[3][10] | Pyruvate mimetic, binds to the pyruvate-binding site[8][11] |
| VER-246608 | 35[3] | 84[3] | 40[3] | 91[3] | ATP-competitive inhibitor[8][12][13] |
| Nov3r | Potent Inhibition | 16.5[8] | Stimulates[3] | Stimulates[3] | Binds to the lipoamide-binding pocket[8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams provide a visual representation of the PDK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize pan-PDK inhibitors.
In Vitro PDK Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of a specific PDK isoform.
-
Materials :
-
Recombinant human PDK isoform (PDK1, PDK2, PDK3, or PDK4)
-
Recombinant human Pyruvate Dehydrogenase E1α subunit (PDH-E1α) as substrate[3]
-
ATP[3]
-
Kinase assay buffer (e.g., 20 mM potassium phosphate (B84403) (pH 7.5), 50 mM KCl, 2 mM MgCl2, and 2 mM dithiothreitol (B142953) (DTT))[5]
-
Test inhibitor (e.g., this compound) dissolved in DMSO[3]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system[3]
-
96-well or 348-well white assay plates[3]
-
-
Procedure :
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PDH-E1α substrate, and the respective recombinant PDK isoform.[3]
-
Add the test inhibitor at various concentrations to the reaction mixture in the assay plate. Include a DMSO-only control.[3]
-
Initiate the kinase reaction by adding ATP to the mixture.[3]
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specified time (e.g., 30 minutes).[5]
-
Terminate the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[3]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.[3]
-
Determine the IC50 value by fitting the dose-response curve using suitable software (e.g., GraphPad Prism).[3][5]
-
Western Blot Analysis of PDH Phosphorylation
This method is used to determine the phosphorylation status of the PDH-E1α subunit, which is a direct indicator of PDK activity within the cell.[3]
-
Materials :
-
Cultured cells treated with the PDK inhibitor
-
Lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors[3]
-
SDS-PAGE gels and electrophoresis apparatus[3]
-
PVDF or nitrocellulose membranes[3]
-
Transfer buffer and transfer apparatus[3]
-
Blocking buffer (e.g., 5% BSA in TBST)[3]
-
Primary antibodies specific for phosphorylated PDH-E1α (e.g., at Ser293) and total PDH-E1α
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure :
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-PDH-E1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total PDH-E1α to normalize the data.
-
Cellular Pyruvate Dehydrogenase (PDC) Activity Assay
This assay measures the overall activity of the PDC in cell lysates after treatment with a PDK inhibitor.
-
Materials :
-
Procedure :
-
Seed cells in culture plates and allow them to adhere overnight.[3]
-
Treat cells with various concentrations of the PDK inhibitor or a vehicle control (DMSO) for a specified duration.[14]
-
After treatment, wash the cells with ice-cold PBS and lyse them in PDH Assay Buffer.[14]
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.[14]
-
Use a standardized amount of protein from each lysate for the PDC activity assay, following the manufacturer's instructions.
-
Measure the rate of NADH production, which is proportional to the PDC activity, using a microplate reader.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. dcaguide.org [dcaguide.org]
- 12. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
AZD7545: A Comparative Analysis of its Selectivity for PDHK Isoforms 1 and 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug AZD7545, focusing on its selective inhibition of Pyruvate Dehydrogenase Kinase (PDHK) isoforms 1 and 2 over isoforms 3 and 4. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support the validation of this compound's selectivity profile.
Data Presentation: In Vitro Inhibitory Activity of this compound against PDHK Isoforms
The inhibitory potency of this compound against the four human PDHK isoforms was determined by measuring their half-maximal inhibitory concentrations (IC50). The data clearly demonstrates a significant selectivity for PDHK1 and, most notably, PDHK2.
| Isoform | IC50 (nM) | Notes |
| PDHK1 | 36.8[1][2][3] | Potent inhibition |
| PDHK2 | 6.4[1][2][3] | Most potent inhibition |
| PDHK3 | 600[4][5] | Significantly weaker inhibition |
| PDHK4 | >10,000 | No inhibition observed; stimulates activity at concentrations >10 nM[1][5] |
Experimental Protocols
The following section details the methodology used to ascertain the in vitro kinase activity and inhibitory potency of this compound against the different PDHK isoforms.
In Vitro PDHK Kinase Activity Assay
This radiometric assay quantifies the enzymatic activity of the PDHK isoforms and the inhibitory effect of this compound.
-
Principle: The assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), the natural substrate of PDHK. A decrease in radiolabel incorporation in the presence of an inhibitor corresponds to its inhibitory activity.
-
Materials:
-
Recombinant human PDHK1, PDHK2, PDHK3, and PDHK4 enzymes
-
Recombinant E1 component of the human Pyruvate Dehydrogenase Complex
-
[γ-32P]ATP
-
This compound (or other test compounds)
-
Assay Buffer (specific composition may vary but typically contains a buffer salt, MgCl2, and other co-factors)
-
Phosphocellulose paper
-
Scintillation fluid and counter
-
-
Procedure:
-
A reaction mixture is prepared containing the specific PDHK isoenzyme, the E1 substrate, and the assay buffer.
-
This compound is added to the reaction mixture at varying concentrations to determine a dose-response curve. A control reaction without the inhibitor is also prepared.
-
The kinase reaction is initiated by the addition of [γ-32P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at 30°C).
-
The reaction is terminated, often by spotting the mixture onto phosphocellulose paper.
-
The phosphocellulose paper is washed to remove unincorporated [γ-32P]ATP.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control.
-
IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
-
Mandatory Visualizations
The following diagrams illustrate the PDHK signaling pathway and the experimental workflow for assessing the selectivity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Cross-Validation of AZD7545's Effects with Genetic PDK Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor AZD7545 and genetic knockout models of its primary targets, Pyruvate Dehydrogenase Kinase (PDK) 1 and 2. The central hypothesis in validating the on-target effects of a pharmacological agent is that its actions should phenocopy the genetic suppression of its intended target.[1] This document objectively evaluates this principle by presenting available experimental data, detailing relevant protocols, and visualizing the underlying biological pathways.
Executive Summary
This compound is a potent and selective inhibitor of PDK1 and PDK2, key enzymes that negatively regulate the Pyruvate Dehydrogenase Complex (PDC). Inhibition of these kinases is expected to activate the PDC, thereby shifting cellular metabolism from glycolysis towards oxidative phosphorylation. This metabolic reprogramming has therapeutic potential in various diseases, including cancer and metabolic disorders. Genetic knockout or knockdown of specific PDK isoforms provides a highly specific method to dissect their individual roles and to validate the pharmacological effects of inhibitors like this compound.
This guide reveals a significant overlap in the qualitative effects of this compound and genetic suppression of PDK1/2, including increased PDC activity, reduced cell proliferation, and alterations in cellular metabolism. However, direct quantitative comparisons from single studies are limited, and the potential for compensatory mechanisms in genetic knockout models, such as the upregulation of other PDK isoforms, should be considered when interpreting results.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of this compound and genetic PDK knockout models. It is important to note that the data has been compiled from multiple studies with varying experimental conditions, and direct comparisons should be made with caution.
Table 1: Inhibitory Activity of this compound and Effects on PDC
| Parameter | This compound | Genetic PDK Knockout | Reference |
| PDK1 IC50 | 36.8 nM | Not Applicable | [1] |
| PDK2 IC50 | 6.4 nM | Not Applicable | [1] |
| PDK3 IC50 | 600 nM | Not Applicable | [2] |
| PDK4 Effect | Stimulatory (>10,000 nM) | Not Applicable | [1] |
| PDC Activity | Increased (EC50 in hepatocytes: 105 nM) | Increased in PDK2 knockout mice | [1][3] |
Table 2: Cellular Effects of this compound and PDK Knockdown/Knockout
| Parameter | This compound Treatment | PDK1 Knockdown/Knockout | PDK2 Knockdown/Knockout | Reference |
| Cell Proliferation | Decreased proliferation in various cell lines. | Repression of PDK1 slows proliferation. | Decreased short-term cell proliferation and clonogenic ability. | [4][5] |
| Apoptosis | Induces apoptosis in certain cancer cells. | Knockout in cardiomyocytes under hypoxia leads to apoptosis. | siRNA-induced knockdown can promote apoptosis. | [6][7][8] |
| Metabolic Shift | Decreases NAD+/NADH ratio, promoting oxidative phosphorylation. | Knockdown alters metabolic patterns. | Increased ATP production and decreased lactate (B86563) production. | [4][5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. PDK1- and PDK2-mediated metabolic reprogramming contributes to the TGFβ1-promoted stem-like properties in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyruvate kinase M2-specific siRNA induces apoptosis and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD7545 and CPI-613 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of two metabolic inhibitors, AZD7545 and CPI-613 (devimistat), which have been investigated for their therapeutic potential by targeting cellular metabolism. While both compounds modulate the tricarboxylic acid (TCA) cycle, they do so through distinct mechanisms, leading to different downstream effects and clinical trajectories. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the affected signaling pathways.
Executive Summary
This compound is a potent and selective inhibitor of pyruvate (B1213749) dehydrogenase kinase 2 (PDHK2), developed by AstraZeneca for the treatment of type 2 diabetes. Its clinical development appears to have been discontinued. By inhibiting PDHK2, this compound activates the pyruvate dehydrogenase (PDH) complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.
In contrast, CPI-613 is a lipoic acid analog that directly inhibits two key enzymes within the TCA cycle: the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase (α-KGDH) complex. This dual inhibition disrupts mitochondrial metabolism in cancer cells, leading to apoptosis. CPI-613 has been investigated primarily as an anti-cancer agent.
This guide will delve into the mechanisms of action, present comparative quantitative data, provide detailed experimental protocols for relevant metabolic assays, and visualize the signaling pathways involved.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and CPI-613 based on available preclinical studies.
Table 1: In Vitro Inhibitory and Activator Potency
| Compound | Target(s) | Parameter | Value | Species/System | Reference(s) |
| This compound | PDHK1 | IC₅₀ | 36.8 nM | Recombinant Human | [1] |
| PDHK2 | IC₅₀ | 6.4 nM | Recombinant Human | [1] | |
| PDHK3 | IC₅₀ | 600 nM | Recombinant Human | ||
| PDHK4 | Activity | Stimulatory at >10 nM | Recombinant Human | [1] | |
| PDH Activity | EC₅₀ | 5.2 nM | In the presence of PDHK2 | [1] | |
| Pyruvate Oxidation | EC₅₀ | 105 nM | Rat Hepatocytes | [1] | |
| CPI-613 | PDH complex, α-KGDH complex | EC₅₀ | 120 µM | H460 human lung cancer cells | |
| PDH complex, α-KGDH complex | EC₅₀ | 120 µM | Saos-2 human sarcoma cells | ||
| Cell Proliferation | IC₅₀ | ~200 µM | AsPC-1 and PANC-1 pancreatic cancer cells | ||
| Cell Proliferation | IC₅₀ | 316 µM (24h) | 6606PDA murine pancreatic cancer cells |
Table 2: Clinical Trial Information
| Compound | Indication(s) | Phase | Key Findings | Status | Reference(s) |
| This compound | Type 2 Diabetes | Preclinical/Early Clinical | Showed potential to improve glucose control in animal models. | Discontinued (reasons not publicly disclosed) | |
| CPI-613 | Pancreatic Cancer | Phase 3 (AVENGER 500) | Did not meet primary endpoint of improving overall survival in combination with mFOLFIRINOX. | Development ongoing in other trials | [2] |
| Acute Myeloid Leukemia | Phase 3 (ARMADA 2000) | Did not meet primary endpoint. | Development ongoing in other trials | [2] | |
| Pancreatic Cancer (LAPC/BRPC) | Phase 1/2 | Combination with mFOLFIRINOX was feasible but did not meet primary endpoint of doubling overall survival. | Completed | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and CPI-613 are provided below.
Pyruvate Dehydrogenase Kinase (PDHK) Inhibition Assay (for this compound)
This radiometric assay quantifies the ability of this compound to inhibit the phosphorylation of the PDH E1α subunit by a specific PDHK isoform.
Materials:
-
Recombinant human PDHK isoenzymes (e.g., PDHK2)
-
PDH E1α subunit (substrate)
-
[γ-³²P]ATP (radiolabeled phosphate (B84403) donor)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM KCl, 1 mM DTT)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose filter plates
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the recombinant PDHK enzyme, the PDH E1α substrate, and the diluted this compound or vehicle control.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
Termination: Stop the reaction by adding the stop solution.
-
Washing: Transfer the reaction mixture to a phosphocellulose filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The amount of incorporated ³²P is proportional to the PDHK activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Pyruvate Dehydrogenase (PDH) Activity Assay
This spectrophotometric assay measures the activity of the PDH complex by monitoring the reduction of NAD⁺ to NADH.
Materials:
-
Cell or tissue lysates
-
PDH Assay Buffer (containing cofactors such as thiamine (B1217682) pyrophosphate, coenzyme A, and MgCl₂)
-
Pyruvate (substrate)
-
NAD⁺
-
A colorimetric probe that reacts with NADH (e.g., WST-1)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
Reaction Mixture: In a 96-well plate, add a standardized amount of protein from each lysate.
-
Initiation: Add a master mix containing the PDH assay buffer, pyruvate, NAD⁺, and the colorimetric probe to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) kinetically over a set period.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔOD/min), which is proportional to the PDH activity. Normalize the activity to the protein concentration of the lysate.
α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay
Similar to the PDH activity assay, this spectrophotometric method measures α-KGDH activity by following the reduction of NAD⁺ to NADH.
Materials:
-
Mitochondrial extracts or purified enzyme
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing MgCl₂, thiamine pyrophosphate, and coenzyme A)
-
α-Ketoglutarate (substrate)
-
NAD⁺
-
Spectrophotometer
Procedure:
-
Sample Preparation: Isolate mitochondria from cells or tissues or use a purified α-KGDH enzyme preparation.
-
Reaction Setup: In a cuvette, combine the assay buffer, mitochondrial extract or purified enzyme, and α-ketoglutarate.
-
Initiation: Start the reaction by adding NAD⁺.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to determine the enzyme activity.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial function.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)
-
Cultured cells
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator at 37°C for one hour.
-
Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial respiration:
-
Basal Respiration: Initial OCR measurement.
-
ATP-linked Respiration: Decrease in OCR after oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-mitochondrial Respiration: OCR remaining after rotenone/antimycin A injection.
-
-
Data Analysis: The Seahorse software calculates and plots the various parameters of mitochondrial respiration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cultured cells (treated and untreated)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (containing CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells, including the culture medium which may contain apoptotic cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and CPI-613, as well as a general experimental workflow for their analysis.
References
Head-to-Head Comparison: AZD7545 and VER-246608 in the Inhibition of Pyruvate Dehydrogenase Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), AZD7545 and VER-246608. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective mechanisms of action, isoform selectivity, and cellular effects, supported by experimental data.
Introduction to PDK Inhibition
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1] The activity of the PDC is negatively regulated by a family of four isoenzymes of Pyruvate Dehydrogenase Kinase (PDK1-4).[2] These kinases phosphorylate and inactivate the E1α subunit of the PDC, leading to a metabolic shift towards glycolysis, a phenomenon often observed in cancer (the Warburg effect) and other metabolic diseases.[2][3] Inhibition of PDKs can restore PDC activity, thereby promoting mitochondrial respiration.[2]
This compound and VER-246608 are two small molecule inhibitors that target PDKs but through distinct mechanisms.[1][4] This guide will delve into a head-to-head comparison of their biochemical and cellular activities.
Mechanism of Action and Target Selectivity
This compound is a potent and selective inhibitor of specific PDK isoforms.[1][5] It functions as a non-ATP competitive inhibitor, binding to the lipoyl-binding pocket of PDK.[1][6] This binding action disrupts the interaction between PDK and the dihydrolipoyl transacetylase (E2) component of the PDC, thereby preventing the inactivation of the complex.[1][5]
In contrast, VER-246608 is a novel, pan-isoform ATP-competitive inhibitor of PDK.[4][7] It directly competes with ATP for binding to the kinase domain across all four PDK isoforms.[4][8] This broad-spectrum inhibition offers a different therapeutic strategy compared to the isoform-selective approach of this compound.
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and VER-246608 against the different PDK isoforms.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and VER-246608 against PDK Isoforms
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) |
| This compound | 36.8[1][5] | 6.4[1][5] | 600[1][6] | Stimulatory at >10 nM[1][5] |
| VER-246608 | 35[7] | 84[7] | 40[7] | 91[7] |
Table 2: Cellular Activity of this compound and VER-246608
| Inhibitor | Cell-Based Assay | Parameter | Value | Reference |
| This compound | Recombinant human PDHK2 | EC50 (PDH activity) | 5.2 nM | [1][5] |
| Primary rat hepatocytes | EC50 (pyruvate oxidation) | 105 nM | [1][5] | |
| VER-246608 | PC-3 cells | IC50 (p(Ser293)E1α levels) | 266 nM | [4][7] |
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in cellular metabolism and the distinct mechanisms by which this compound and VER-246608 inhibit Pyruvate Dehydrogenase Kinase (PDK).
Caption: Mechanism of PDK inhibition by this compound and VER-246608.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize PDK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDK isoform.
Materials:
-
Recombinant human PDK isoform (PDK1, PDK2, PDK3, or PDK4)
-
Recombinant human PDC E1α subunit (substrate)
-
Test compound (this compound or VER-246608) dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., MOPS buffer with MgCl2 and DTT)
-
96-well assay plates
-
Plate reader for detecting the output signal (e.g., luminescence for ADP-Glo)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For example, using the ADP-Glo™ Kinase Assay, the amount of ADP produced is quantified as a luminescent signal.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phosphorylation Assay
Objective: To measure the effect of a test compound on the phosphorylation of the PDC E1α subunit in cells.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Cell culture medium and supplements
-
Test compound (this compound or VER-246608)
-
Lysis buffer
-
Antibodies: primary antibody against phosphorylated E1α (e.g., p-Ser293) and a loading control (e.g., β-tubulin), and a secondary antibody conjugated to a detectable marker.
-
Western blot or ELISA equipment.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 90 minutes).[4]
-
Wash the cells with PBS and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of E1α using Western blot or ELISA with an antibody specific for the phosphorylated form.
-
Quantify the signal and normalize it to the loading control.
-
Calculate the IC50 value for the inhibition of E1α phosphorylation.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the evaluation of PDK inhibitors.
Caption: A typical workflow for evaluating PDK inhibitors.
Conclusion
This compound and VER-246608 represent two distinct classes of PDK inhibitors with different isoform selectivity and mechanisms of action. This compound is a highly potent and selective inhibitor of PDHK1 and PDHK2, acting through a non-ATP competitive mechanism.[1][5] In contrast, VER-246608 is a pan-isoform inhibitor that competes with ATP, demonstrating activity against all four PDK isoforms.[4][7]
The choice between these inhibitors will depend on the specific research question. This compound is a valuable tool for studying the roles of specific PDK isoforms, particularly in the context of metabolic diseases like type 2 diabetes for which it was initially developed.[2] VER-246608, with its broad-spectrum activity, is well-suited for studies aiming to achieve maximal inhibition of PDC phosphorylation, which may be particularly relevant in cancer research where multiple PDK isoforms can be upregulated.[4] The provided data and protocols offer a solid foundation for the rational selection and application of these important research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
In Vivo Therapeutic Window of AZD7545: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic window of AZD7545, a potent and selective inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), with alternative PDHK inhibitors. The objective is to offer a data-driven comparison of the efficacy and safety profiles of these compounds, supported by available experimental data.
Introduction
This compound is a small molecule inhibitor that targets PDHK1 and PDHK2, key enzymes in the regulation of glucose metabolism. By inhibiting these kinases, this compound activates the Pyruvate Dehydrogenase Complex (PDC), promoting glucose oxidation.[1][2] This mechanism of action has generated interest in its potential therapeutic applications in metabolic diseases and oncology. However, the clinical development of this compound was discontinued (B1498344) during Phase 1 trials for undisclosed reasons, highlighting the importance of understanding its therapeutic window.[1]
This guide compares this compound with other notable PDHK inhibitors: Dichloroacetate (B87207) (DCA), VER-246608, and Nov3r.
Comparative Analysis of PDHK Inhibitors
The therapeutic window of a drug is the range between the minimum effective dose and the maximum tolerated dose (MTD). A wider therapeutic window indicates a safer drug. This section compares the available efficacy and toxicity data for this compound and its alternatives.
Data Presentation
Table 1: In Vitro Potency of PDHK Inhibitors
| Compound | Target(s) | IC50 (nM) vs. PDHK1 | IC50 (nM) vs. PDHK2 | IC50 (nM) vs. PDHK3 | IC50 (nM) vs. PDHK4 | Reference(s) |
| This compound | PDHK1, PDHK2 | 36.8 | 6.4 | 600 | Stimulatory (>10 nM) | [3] |
| Dichloroacetate (DCA) | Pan-PDHK | - | ~200,000 | - | - | [4] |
| VER-246608 | Pan-PDHK | 35 | 84 | 40 | 91 | [5] |
| Nov3r | PDHK1, PDHK2 | Potent Inhibition | Potent Inhibition | Stimulatory | Stimulatory | [6][7] |
Table 2: In Vivo Efficacy of PDHK Inhibitors
| Compound | Animal Model | Dose | Efficacy Endpoint | Outcome | Reference(s) |
| This compound | Wistar Rats | 30 mg/kg (single dose) | ↑ % active PDH (liver) | Increase from 24.7% to 70.3% | [8] |
| Obese Zucker Rats | 10 mg/kg (twice daily for 7 days) | Blood glucose control | Eliminated postprandial glucose elevation | [8] | |
| Dichloroacetate (DCA) | SOD1G93A Rats (ALS model) | 100 mg/kg/day (oral, 10 days) | ↓ MN degeneration, gliosis | Reduced neuronal damage and inflammation | [9] |
| VER-246608 | PC-3 Xenograft Mice | 20 µM (in vitro) | ↑ Oxygen consumption | Increased mitochondrial respiration | [7] |
Table 3: In Vivo Toxicity of PDHK Inhibitors
| Compound | Animal Model | Dose | Observed Toxicities | MTD/LD50 | Reference(s) |
| This compound | - | - | Publicly unavailable. Phase 1 trial discontinued for undisclosed reasons. | Not Reported | [1] |
| Dichloroacetate (DCA) | Fischer 344 Rats | 139 mg/kg/day (103 weeks) | Peripheral neuropathy, hepatotoxicity, myocardial toxicity | NOEL: 3.6 mg/kg/day | [10] |
| Male B6C3F1 Mice | 154 mg/kg/day (subchronic) | Oxidative stress in hepatic tissues | - | [11] | |
| VER-246608 | - | - | Limited publicly available data. Weakly anti-proliferative in standard culture. | Not Reported | [6][12] |
| Nov3r | - | - | Limited publicly available data. | Not Reported | [6] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Figure 1: this compound inhibits PDHK, leading to active PDC and increased glucose oxidation.
Figure 2: General workflow for in vivo validation of a therapeutic window.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings.
In Vivo PDH Activity Assay
Objective: To measure the effect of a PDHK inhibitor on the activity of the Pyruvate Dehydrogenase Complex in tissue samples.
Protocol:
-
Animal Dosing: Administer the test compound (e.g., this compound) to the selected animal model (e.g., Wistar rats) at various doses and time points.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly excise tissues of interest (e.g., liver, skeletal muscle). Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
Tissue Homogenization: Homogenize the frozen tissue in a cold buffer containing inhibitors of proteases and phosphatases.
-
Mitochondrial Isolation (Optional but Recommended): Isolate mitochondria from the tissue homogenate by differential centrifugation to enrich for the PDC.
-
PDH Activity Measurement: Measure the rate of NADH production spectrophotometrically at 340 nm. The assay mixture typically contains the tissue homogenate or isolated mitochondria, pyruvate, NAD+, coenzyme A, thiamine (B1217682) pyrophosphate, and a detergent to permeabilize the mitochondrial membrane.
-
Determination of Active vs. Total PDH: To determine the proportion of active (dephosphorylated) PDC, perform the assay in the presence and absence of a PDH phosphatase inhibitor (e.g., fluoride) and a PDHK inhibitor (if measuring total activatable PDC).
-
Data Analysis: Express PDH activity as a percentage of the total PDC activity.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a compound that does not cause unacceptable toxicity over a defined period.
Protocol:
-
Dose Range Finding: Conduct a preliminary study with a small number of animals per group, administering a wide range of doses to identify a dose range that causes some, but not lethal, toxicity.
-
MTD Study Design: Based on the dose-ranging study, select a range of doses (typically 3-5) for the definitive MTD study. Assign a larger group of animals (e.g., 5-10 per sex per group) to each dose level and a control group.
-
Drug Administration: Administer the compound daily for a specified duration (e.g., 7, 14, or 28 days) via the intended clinical route.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Clinical Pathology: Collect blood samples at specified intervals for hematology and clinical chemistry analysis to assess organ function.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect organs and tissues for histopathological examination to identify any treatment-related microscopic changes.
-
MTD Determination: The MTD is typically defined as the highest dose that results in no more than a 10% reduction in body weight gain and does not produce mortality or severe clinical signs of toxicity.[13]
Discussion
The available data indicates that while this compound is a potent and selective inhibitor of PDHK1 and PDHK2 in vitro and demonstrates in vivo efficacy in animal models of metabolic disease, a comprehensive assessment of its therapeutic window is hindered by the lack of publicly available toxicity data. The discontinuation of its Phase 1 clinical trial suggests that the therapeutic window may be narrower than desired, although the specific reasons remain unknown.[1]
In contrast, Dichloroacetate (DCA) has a more extensively characterized, albeit narrow, therapeutic window. Its clinical use is limited by toxicities such as peripheral neuropathy and hepatotoxicity, which occur at doses close to the therapeutic range.[4][10]
VER-246608, a pan-PDHK inhibitor, shows promise in preclinical cancer models, particularly under nutrient-depleted conditions.[6][7] However, its in vivo toxicity profile has not been well-defined, precluding a direct comparison of its therapeutic window with this compound. Nov3r also suffers from a lack of sufficient in vivo data.
Conclusion
The in vivo validation of this compound's therapeutic window remains incomplete due to the absence of comprehensive public data on its toxicity profile. While its in vitro potency and in vivo efficacy are well-documented, the reasons for its clinical trial discontinuation are critical for a full understanding of its therapeutic potential. For researchers considering the use of PDHK inhibitors, a careful evaluation of the efficacy and toxicity data for each compound is essential. The choice of inhibitor will depend on the specific research question, the desired isoform selectivity, and the acceptable toxicity profile for the intended application. Further preclinical toxicology studies on newer generation PDHK inhibitors like VER-246608 are warranted to better define their therapeutic windows and potential for clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. The carcinogenicity of dichloroacetic acid in the male Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Refining MTD studies | NC3Rs [nc3rs.org.uk]
Harnessing Metabolic Reprogramming: A Comparative Guide to the Synergistic Potential of AZD7545 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies that exploit the unique vulnerabilities of tumor cells. One promising avenue is the targeting of cancer metabolism, a hallmark of malignancy. AZD7545, a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), represents a compelling agent in this class. By inhibiting PDK, this compound reactivates the Pyruvate Dehydrogenase Complex (PDC), shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation. This metabolic reprogramming can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.
This guide provides a comparative assessment of the potential synergistic effects of this compound with various chemotherapy drugs. While direct combination studies on this compound are emerging, extensive research on other PDK inhibitors, such as dichloroacetate (B87207) (DCA), offers a strong rationale and a predictive framework for the efficacy of such combinations. This document summarizes key experimental data from studies on PDK inhibitors combined with chemotherapy, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Assessment of Synergy: PDK Inhibitors in Combination with Chemotherapy
The synergistic effect of combining a PDK inhibitor with a chemotherapy agent is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes in vitro data from studies using the PDK inhibitor dichloroacetate (DCA) in combination with various chemotherapy drugs across different cancer cell lines. This data serves as a strong prognostic indicator for the potential synergistic efficacy of this compound.
| Cancer Type | Cell Line | Chemotherapy Drug | PDK Inhibitor (Concentration) | IC50 of Chemo Alone (µM) | IC50 of Chemo with PDK Inhibitor (µM) | Combination Index (CI) | Reference |
| Ovarian Clear Cell Carcinoma | RMG1 | Cisplatin (B142131) | DCA | ~7.8 | ~1.4 | < 1 | [1] |
| Non-Small Cell Lung Cancer | A549-R (Paclitaxel-Resistant) | Paclitaxel (B517696) | DCA | > 1 | Significantly Reduced | Synergistic Effect Observed | [2][3] |
| Colorectal Cancer | HCT116 | 5-Fluorouracil (B62378) | DCA | Not Specified | Significantly Reduced | Synergistic | [4] |
| Bladder Cancer | HTB-9, HTB-5 | Cisplatin | DCA | Not Specified | Significantly Reduced | Synergistic | [5] |
| Non-Small Cell Lung Cancer | LNM35 | Cisplatin | DCA | Not Specified | Significantly Enhanced Anti-Cancer Effect | Synergistic | [6] |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability and Combination Index (CI) Calculation
This protocol outlines the determination of synergistic effects of a PDK inhibitor (like this compound or DCA) and a chemotherapy drug on cancer cell viability using the MTT assay.
a. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
b. Drug Treatment:
-
Prepare a dose-response matrix with serial dilutions of the PDK inhibitor and the chemotherapy drug, both alone and in combination.
-
Treat the cells with the drug combinations for 48-72 hours.[8]
c. Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
d. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.[4]
In Vivo Assessment of Combination Therapy in Xenograft Models
This protocol describes the evaluation of the synergistic antitumor effects of a PDK inhibitor and a chemotherapy drug in a mouse xenograft model.
a. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 human cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[9]
b. Treatment Groups:
-
Randomize mice into four groups:
-
Vehicle control
-
PDK inhibitor alone
-
Chemotherapy drug alone
-
Combination of PDK inhibitor and chemotherapy drug[9]
-
c. Drug Administration and Monitoring:
-
Administer drugs according to established protocols (e.g., intraperitoneal injection, oral gavage) for a specified period.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
d. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Compare tumor growth inhibition between the treatment groups to determine synergistic effects.[10]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound and Chemotherapy Synergy
The synergistic effect of combining this compound with chemotherapy stems from their complementary mechanisms of action. This compound targets the metabolic vulnerability of cancer cells, while chemotherapy induces DNA damage and cell cycle arrest.
References
- 1. PDK2 leads to cisplatin resistance through suppression of mitochondrial function in ovarian clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of pyruvate dehydrogenase kinase-2 re-sensitizes paclitaxel-resistant human lung cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of pyruvate dehydrogenase kinase-2 re-sensitizes paclitaxel-resistant human lung cancer cells to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor effect of dichloroacetate in combination with 5-fluorouracil in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. mdpi.com [mdpi.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on AZD7545's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of AZD7545 with alternative Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors, supported by experimental data from published literature. The information is intended to assist researchers in replicating and building upon existing findings.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), particularly isoforms PDHK1 and PDHK2.[1][2] In many cancer cells, a metabolic shift known as the Warburg effect occurs, where cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production. This process is regulated by PDK, which phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, this compound prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and reactivating mitochondrial respiration.[3] This metabolic reprogramming can lead to increased oxidative stress and apoptosis in cancer cells, making PDK a compelling target for anti-cancer therapies.[4]
Quantitative Comparison of PDK Inhibitors
The following tables summarize the in vitro potency and anti-proliferative activity of this compound in comparison to other known PDK inhibitors, Dichloroacetate (B87207) (DCA) and VER-246608.
Table 1: In Vitro Inhibitory Activity against PDK Isoforms
| Compound | PDHK1 IC₅₀ (nM) | PDHK2 IC₅₀ (nM) | PDHK3 IC₅₀ (nM) | PDHK4 IC₅₀ (nM) | Notes |
| This compound | 36.8 | 6.4 | 600 | >10,000 (stimulates) | Potent inhibitor of PDHK1 and PDHK2.[2] |
| Dichloroacetate (DCA) | - | 183,000 | - | 80,000 | Requires high micromolar to millimolar concentrations for inhibition.[5] |
| VER-246608 | 35 | 84 | 40 | 91 | Pan-isoform inhibitor. |
Note: A lower IC₅₀ value indicates greater potency.
Table 2: Anti-proliferative Activity (IC₅₀) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Dichloroacetate (DCA) IC₅₀ (mM) | VER-246608 IC₅₀ (µM) |
| A375 | Melanoma | 35.0[6] | 14.9[6] | - |
| MeWo | Melanoma | 89.3[6] | 13.3[6] | - |
| SK-MEL-2 | Melanoma | >100[6] | >100[6] | - |
| SK-MEL-28 | Melanoma | >100[6] | >100[6] | - |
| 143B | Osteosarcoma | Proliferation inhibited at 5 µM[7] | - | - |
| H1299 | Lung Cancer | Proliferation inhibited at 5 µM[7] | ~50 (for growth inhibition)[8] | Weakly anti-proliferative in standard media[9] |
| A549 | Lung Cancer | - | ~25 (48h)[8] | Weakly anti-proliferative in standard media[9] |
| LNM35 | Lung Cancer | - | ~25 (48h)[8] | - |
| HT-29 | Colon Cancer | - | 120 (48h)[2] | - |
| HCT116 | Colon Cancer | - | ≥ 17 (48h)[10] | - |
Note: IC₅₀ values for cell viability are dependent on the specific experimental conditions and duration of the assay. A direct comparison across different studies should be made with caution.
Signaling Pathways and Experimental Workflows
To facilitate the replication of published findings, the following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for assessing its anti-cancer activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro PDK Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PDK isoforms.
Materials:
-
Recombinant human PDK1 and PDHK2 enzymes
-
Pyruvate Dehydrogenase E1α subunit (PDH-E1α) as substrate
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo assay)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well assay plates
-
Apparatus for detecting phosphorylation (e.g., scintillation counter for radiometric assay, luminometer for ADP-Glo assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the final desired concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add the PDK enzyme and the PDH-E1α substrate to the kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells containing the enzyme and substrate. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific PDK isoform.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. Luminescence is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and functional comparison of AZD7545 and other allosteric PDK inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of AZD7545 with other allosteric inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). By presenting objective performance data, experimental methodologies, and visual representations of key biological pathways, this document serves as a valuable resource for evaluating these critical metabolic regulators.
Introduction to PDK Inhibition
Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC).[1] The PDC is a mitochondrial multi-enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[2] PDKs phosphorylate and inactivate the E1α subunit of the PDC, thereby downregulating its activity.[2] In various diseases, including cancer and type 2 diabetes, the upregulation of PDKs leads to a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect).[3] Allosteric inhibitors of PDK offer a therapeutic strategy to reverse this metabolic switch by preventing the inactivation of the PDC, thus promoting glucose oxidation.[1][2]
This compound: A Potent and Selective Allosteric Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets PDK isoforms, particularly PDK1 and PDK2.[2][4] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound is a non-ATP competitive inhibitor.[2] Structural studies have revealed that this compound binds to the lipoyl-binding pocket of PDK.[2][5] This allosteric binding site is where PDK interacts with the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[2][4] By occupying this pocket, this compound disrupts the interaction between PDK and the PDC, preventing the phosphorylation and inactivation of the E1α subunit.[2][4] This leads to the activation of the PDC and an increase in glucose oxidation.[2]
Comparison with Other Allosteric PDK Inhibitors
This section compares the structural and functional properties of this compound with other notable allosteric PDK inhibitors, namely Dichloroacetate (DCA) and Radicicol (B1680498).
Structural and Mechanistic Differences
-
This compound: As mentioned, this compound binds to the lipoyl-binding pocket in the N-terminal domain of PDK, preventing its association with the PDC scaffold.[5][6] This is a distinct allosteric mechanism.
-
Dichloroacetate (DCA): DCA, a structural analog of pyruvate, binds to a different allosteric site within a helix bundle in the N-terminal domain of PDK1.[3][5][6] This binding induces conformational changes that are transmitted to both the nucleotide-binding and lipoyl-binding pockets, leading to the inactivation of the kinase.[5][6]
-
Radicicol: In contrast to this compound and DCA, Radicicol acts as an ATP-competitive inhibitor, binding directly to the ATP-binding pocket of PDK3.[5][6]
The different binding sites and mechanisms of action of these inhibitors are depicted in the signaling pathway diagram below.
Quantitative Data Presentation
The following table summarizes the inhibitory potency (IC50 values) of this compound and other inhibitors against various human PDK isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) |
| This compound | 36.8[4][7] | 6.4[4][7] | 600[5][8] | >10,000 (stimulates)[4][9] |
| Dichloroacetate (DCA) | - | 183,000[9] | - | 80,000[9] |
| Radicicol | 230,000[5] | - | 400,000[5] | - |
| VER-246608 | 35[9] | 84[9] | 40[9] | 91[9] |
| Nov3r | Potent Inhibition[9] | Potent Inhibition[9] | Stimulates[9] | Stimulates[9] |
Signaling Pathways and Experimental Workflows
PDK Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in metabolism and how different allosteric inhibitors, including this compound, modulate its activity by targeting Pyruvate Dehydrogenase Kinase (PDK).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by this compound, dichloroacetate, and radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of AZD7545: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the investigational compound AZD7545 are critical for maintaining laboratory safety and environmental integrity. As a potent inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDHK), this compound requires careful handling and disposal in accordance with institutional and regulatory standards for hazardous chemical waste.[1] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste streams effectively.
Immediate Safety and Disposal Procedures
The proper disposal of this compound is a systematic process designed to mitigate risks. The following step-by-step workflow outlines the essential actions for laboratory personnel.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, it is imperative to wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a laboratory coat.[1]
Step 2: Waste Segregation and Collection Proper segregation of waste is fundamental to safe disposal. This compound and materials contaminated with it must be treated as hazardous chemical waste.[1]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[1][2]
-
Hazardous Waste Collection: All waste containing this compound, including the pure compound, contaminated solutions, and used containers, must be collected as hazardous chemical waste.[1][3]
-
Separate Waste Streams: Maintain separate collection containers for solid and liquid waste.[1]
-
Incompatibility: Avoid mixing this compound waste with other incompatible chemical wastes, such as strong acids, bases, or oxidizing agents, to prevent adverse reactions.[1][4]
Step 3: Container Selection and Labeling The integrity of waste containment is crucial for safety.
-
Container Type: Use a compatible, leak-proof container for waste collection. For solid chemical waste, glass or plastic containers are generally appropriate.[1] The original product container may be used if it is in good condition.[1][5]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container.[1] The label must include:
Step 4: Storage Proper storage of hazardous waste is a key component of laboratory safety.
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1][4]
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1][5]
-
Accumulation Limits: Be mindful of institutional limits on the total volume of chemical waste accumulated in the laboratory.[1]
Step 5: Final Disposal The final step in the disposal process must be coordinated with the appropriate institutional body.
-
Waste Pickup Request: Complete a chemical waste disposal request form as required by your institution.[1]
-
Professional Disposal: The collected this compound waste will be handled by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final destruction, typically through a hazardous waste incinerator.[1]
Data Presentation: Key Properties of this compound
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Data |
| Full Chemical Name | 4-[[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methyl-1-oxopropyl]amino]phenyl]sulfonyl]-N,N-dimethyl-benzamide[1] |
| CAS Number | 252017-04-2[6] |
| Molecular Formula | C₁₉H₁₈ClF₃N₂O₅S[6] |
| Molecular Weight | 478.87[6] |
| Appearance | White to off-white solid[7][8] |
| Solubility | Soluble in DMSO (≥ 46 mg/mL)[3][7] |
| Storage Temperature | -20°C[6] |
Experimental Protocols: Handling of Contaminated Materials
In a laboratory setting, various materials will come into contact with this compound. These must all be disposed of as hazardous waste.
-
Solid Waste: This category includes unused or expired this compound powder, as well as contaminated items such as gloves, weigh boats, and pipette tips. These should be collected in a designated, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound, often prepared in solvents like DMSO for in-vitro experiments, should not be poured down the drain.[1][9] They must be collected in a labeled, sealed container for liquid chemical waste. Waste streams containing DMSO should be handled with the appropriate precautions for that solvent.
-
Empty Containers: The original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, the container label should be defaced before disposal as regular trash, in accordance with institutional policies.[1][10]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. su.se [su.se]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling AZD7545
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of AZD7545, a potent inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDHK). Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a safe research environment.
I. Personal Protective Equipment (PPE)
Due to the nature of this compound as a potent investigational chemical, a comprehensive personal protective equipment strategy is required to prevent dermal, ocular, and respiratory exposure. The following PPE must be worn at all times when handling this compound.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The use of two layers of gloves offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against accidental splashes and aerosol generation, which can cause serious eye damage. |
| Body Protection | A disposable, solid-front, back-closing laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the powder form of the compound or if there is a risk of aerosolization. | Protects against the inhalation of the potent compound. |
| Foot Protection | Closed-toe shoes. | Prevents injury from accidental spills or dropped lab equipment. |
II. Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize the risk of exposure.
A. Preparation:
-
Designated Area: Establish a specific area within the laboratory for the express purpose of handling this compound.
-
PPE Verification: Ensure all required PPE is readily available and that personnel are properly trained in its use.
-
Equipment and Reagent Staging: Prepare all necessary equipment and reagents before introducing this compound into the handling area.
-
Work Surface Protection: Cover the work surface with disposable plastic-backed absorbent pads to contain any potential spills.
B. Weighing and Reconstitution:
-
Containment: Handle the solid, powdered form of this compound within a containment system, such as a ventilated balance enclosure or a glove box.
-
Solubilization: For in-vitro experiments, this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[1] When adding the solvent, do so slowly to prevent aerosolization.
-
Container Management: Keep all containers of this compound tightly sealed when not in immediate use.
III. Disposal Plan
As an investigational chemical, this compound and all associated materials must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[1]
A. Waste Segregation and Collection:
-
No Drain or Trash Disposal: Do not dispose of this compound down the drain or in regular trash receptacles.[1]
-
Hazardous Waste Collection: All waste containing this compound, including the pure compound, contaminated solutions, and used containers, must be collected as hazardous chemical waste.[1]
-
Separate Waste Streams: Maintain separate collection containers for solid and liquid waste.[1]
-
Chemical Compatibility: Segregate this compound waste from other incompatible chemical wastes to prevent hazardous reactions.[1] For instance, avoid mixing with strong acids, bases, or oxidizing agents.[1]
B. Container Selection and Labeling:
-
Appropriate Containers: Use compatible, leak-proof containers for waste collection. The original product container can be reused if it is in good condition.[1]
-
Mandatory Labeling: Affix a "HAZARDOUS WASTE" label to the container.[1] The label must include:
C. Storage of Hazardous Waste:
-
Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1]
-
Secure Closure: Keep the waste container securely closed except when actively adding waste.[1]
Experimental Protocols
Preparation of this compound Stock Solution (Example for in-vitro use):
-
Accurately weigh the desired amount of this compound powder in a containment system.
-
In a chemical fume hood, slowly add the desired volume of anhydrous DMSO to the powder to achieve the target concentration. This compound is highly soluble in DMSO.[2]
-
If necessary, gently warm the solution to 37°C and use sonication in an ultrasonic bath to aid in dissolving the compound.[2]
-
Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
For long-term storage, keep the aliquots at -80°C.[2]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
